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  • Product: Ethyl 3-amino-4-morpholinobenzoate
  • CAS: 71254-75-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-amino-4-morpholinobenzoate

Introduction Ethyl 3-amino-4-morpholinobenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its molecular architecture, featuring a reactive amino group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-amino-4-morpholinobenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its molecular architecture, featuring a reactive amino group and a morpholine moiety on a benzoate scaffold, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the realm of drug discovery. The amino group provides a convenient handle for further functionalization, such as amide bond formation, while the morpholine ring can influence physicochemical properties like solubility and metabolic stability.[1] This guide provides an in-depth, scientifically-grounded overview of a reliable and efficient pathway for the synthesis of Ethyl 3-amino-4-morpholinobenzoate, intended for researchers, chemists, and professionals in drug development.

Retrosynthetic Analysis

A logical approach to devising a synthesis for Ethyl 3-amino-4-morpholinobenzoate begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections for this target molecule are the C-N bonds of the amino and morpholino groups and the ester linkage.

The most strategic pathway involves the late-stage formation of the amino group via the reduction of a nitro group, which is a highly reliable transformation. The morpholine moiety can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, which is facilitated by the presence of an electron-withdrawing group, such as a nitro group, ortho or para to a leaving group. The ethyl ester can be formed through standard esterification of a corresponding carboxylic acid. This retrosynthetic logic points towards a 4-halo-3-nitrobenzoic acid as an ideal starting material.

G target Ethyl 3-amino-4-morpholinobenzoate intermediate1 Ethyl 4-morpholino-3-nitrobenzoate target->intermediate1 Amino group formation (Reduction) intermediate2 Ethyl 4-halo-3-nitrobenzoate (X = F, Cl) intermediate1->intermediate2 C-N bond formation (SNAr) morpholine Morpholine intermediate1->morpholine intermediate3 4-Halo-3-nitrobenzoic acid intermediate2->intermediate3 Esterification ethanol Ethanol intermediate2->ethanol

Caption: Retrosynthetic analysis of Ethyl 3-amino-4-morpholinobenzoate.

Recommended Synthetic Pathway

The most field-proven and logical synthesis of Ethyl 3-amino-4-morpholinobenzoate proceeds via a three-step sequence starting from a commercially available 4-halo-3-nitrobenzoic acid. This pathway is advantageous due to the reliability of each transformation and the accessibility of the starting materials.

G start 4-Halo-3-nitrobenzoic Acid (X = F or Cl) ester Ethyl 4-halo-3-nitrobenzoate start->ester Ethanol, H₂SO₄ (cat.) Reflux snar_product Ethyl 4-morpholino-3-nitrobenzoate ester->snar_product Morpholine, Base Solvent, Heat final_product Ethyl 3-amino-4-morpholinobenzoate snar_product->final_product H₂, Pd/C Methanol

Caption: Overall synthetic workflow for Ethyl 3-amino-4-morpholinobenzoate.

Stage 1: Esterification of 4-Halo-3-nitrobenzoic Acid

Principle and Rationale: The synthesis commences with a Fischer-Speier esterification. This acid-catalyzed reaction converts the starting carboxylic acid into its corresponding ethyl ester. Using a simple alcohol like ethanol as both the solvent and reagent, in the presence of a catalytic amount of a strong acid like sulfuric acid, is a cost-effective and high-yielding method for this transformation.[2][3]

Experimental Protocol (Example with 4-Fluoro-3-nitrobenzoic Acid):

  • Suspend 4-fluoro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (acting as both reagent and solvent, ~5-10 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield Ethyl 4-fluoro-3-nitrobenzoate, which can be used in the next step, often without further purification.[2]

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale: This step is the key bond-forming reaction to introduce the morpholine moiety. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro group ortho to the halogen leaving group is critical. It activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex, thereby facilitating the displacement of the halide by morpholine.[4] Fluorine is an excellent leaving group for SNAr reactions, often providing faster reaction rates compared to chlorine.

Experimental Protocol:

  • Dissolve Ethyl 4-halo-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add morpholine (1.1-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to the solution.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain Ethyl 4-morpholino-3-nitrobenzoate.

Stage 3: Reduction of the Nitro Group

Principle and Rationale: The final step involves the reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation. Palladium on carbon (Pd/C) is a commonly used catalyst that effectively facilitates the reduction with molecular hydrogen at moderate pressures and temperatures.[5]

Experimental Protocol:

  • Dissolve Ethyl 4-morpholino-3-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.[5]

  • Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[5]

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-amino-4-morpholinobenzoate.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford a crystalline solid.

Characterization Data (Expected):

  • Appearance: Off-white to light brown solid.

  • ¹H NMR: Signals corresponding to the aromatic protons (typically 3 distinct signals), the ethyl group (a quartet and a triplet), the morpholine protons (two multiplets), and the amino group (a broad singlet).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₃H₁₈N₂O₃.

Data Summary

StepReactionKey ReagentsTypical SolventsTemperatureTypical Yield
1 Fischer EsterificationH₂SO₄ (cat.)EthanolReflux>90%[6]
2 SNArMorpholine, K₂CO₃DMF, DMSO80-100 °C85-95%
3 Nitro ReductionH₂, Pd/CMethanol, EthanolRoom Temp.>90%[5]

Safety Considerations

  • Reagents: Concentrated sulfuric acid is highly corrosive. Nitroaromatic compounds can be energetic and should be handled with care. Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle it wet and under an inert atmosphere.

  • Procedures: Hydrogenation should be performed in appropriate pressure equipment and in a well-ventilated area, away from ignition sources. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Conclusion

The synthesis of Ethyl 3-amino-4-morpholinobenzoate is reliably achieved through a robust three-step sequence involving esterification, nucleophilic aromatic substitution, and nitro group reduction. This pathway is characterized by high yields, operational simplicity, and the use of readily available materials, making it suitable for both laboratory-scale synthesis and potential scale-up. The resulting compound serves as a versatile building block for further chemical exploration, particularly in the synthesis of novel therapeutic agents.

References

  • [Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][8]diazepin-2-ylamino)benzoate]([Link])

Sources

Exploratory

"Ethyl 3-amino-4-morpholinobenzoate" potential biological activity

Technical Whitepaper: Ethyl 3-amino-4-morpholinobenzoate Subtitle: Pharmacological Potential, Synthetic Utility, and Scaffold Analysis in Drug Discovery Executive Summary Ethyl 3-amino-4-morpholinobenzoate (EAMB) is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 3-amino-4-morpholinobenzoate Subtitle: Pharmacological Potential, Synthetic Utility, and Scaffold Analysis in Drug Discovery

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate (EAMB) is a high-value pharmacophoric scaffold and a critical synthetic intermediate in the development of Potassium-Competitive Acid Blockers (P-CABs) and Tyrosine Kinase Inhibitors (TKIs) . While primarily utilized as a precursor for drugs like Revaprazan (YH-1885), the molecule’s structural architecture—comprising an electron-rich morpholine ring, a nucleophilic amino handle, and a lipophilic ester moiety—endows it with significant potential for structure-activity relationship (SAR) exploration.

This technical guide analyzes the biological relevance of the EAMB scaffold, detailing its role in gastric acid suppression, its emerging utility in oncology, and the experimental protocols required to validate its downstream biological activity.

Part 1: Structural Analysis & Pharmacophore Properties

The biological utility of EAMB is dictated by its three functional domains, which allow for modular drug design.

Functional DomainChemical PropertyBiological/Synthetic Function
Morpholine Ring Saturated HeterocycleSolubility & Metabolism: Enhances aqueous solubility and metabolic stability. In P-CABs, this moiety often occupies the cation-binding pocket of the H+/K+ ATPase.
3-Amino Group Primary AnilineSynthetic Handle: Acts as the nucleophile for amide coupling (e.g., with pyrimidine/pyridine acids) to form the active pharmacophore.
Ethyl Ester Carboxylate DerivativeProdrug/Lipophilicity: Increases membrane permeability. In synthesis, it serves as a protected acid, ready for hydrolysis or reduction to alcohols/aldehydes.
Mechanistic Role in P-CABs (Revaprazan)

EAMB is the direct precursor to the "tail" region of Revaprazan. Unlike Proton Pump Inhibitors (PPIs) which require acid activation and covalent binding, P-CABs derived from this scaffold bind reversibly and competitively to the K+ binding site of the H+/K+ ATPase enzyme. The morpholine ring provides the necessary steric bulk and hydrogen-bond accepting capability to lock the drug into the luminal channel of the proton pump.

Part 2: Biological Activity & Therapeutic Applications[1][2][3][4][5]

Gastric Acid Suppression (Primary Application)

The most validated biological activity of EAMB derivatives is the inhibition of the gastric proton pump.

  • Target: H+/K+ ATPase (α-subunit).

  • Mechanism: K+ competitive inhibition.[1]

  • Activity Profile: Fast onset (no acid activation required) and stability at low pH.[1]

Kinase Inhibition (Emerging Application)

The 3-amino-4-morpholino motif is a "privileged structure" in oncology.

  • EGFR Inhibition: Analogous structures (e.g., Gefitinib derivatives) utilize the morpholine ring to improve solubility while the aniline nitrogen forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • PI3K Pathway: Morpholine-containing benzoates have shown activity in blocking the PI3K/Akt/mTOR pathway, leading to apoptosis in colorectal cancer cell lines (HCT-116).

Part 3: Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action (P-CAB vs. PPI)

This diagram illustrates how the EAMB-derived scaffold (P-CAB) differs from traditional PPIs, highlighting the reversible binding mechanism.

PCAB_Mechanism ParietalCell Parietal Cell (Acid Secretion) Pump H+/K+ ATPase (Proton Pump) ParietalCell->Pump Expresses Acid Acidic Environment (Canaliculus) Pump->Acid Secretes H+ PPI Traditional PPI (Omeprazole) PPI->Acid Requires Activation Covalent Covalent Disulfide Bond (Irreversible) PPI->Covalent Forms PCAB P-CAB (EAMB Derivative) Ionic Ionic Interaction (Reversible K+ Competition) PCAB->Ionic Direct Binding Acid->PPI Activates Covalent->Pump Blocks permanently Ionic->Pump Blocks K+ Exchange

Caption: Comparative mechanism of EAMB-derived P-CABs (Reversible) vs. Traditional PPIs (Irreversible).

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-4-morpholinobenzoate

Note: This is a reduction protocol starting from the nitro-precursor.

  • Reagents: Ethyl 3-nitro-4-morpholinobenzoate, 10% Pd/C, Ethanol, Hydrogen gas (balloon or Parr shaker).

  • Procedure:

    • Dissolve 10 mmol of the nitro-intermediate in 50 mL of ethanol.

    • Add 10 wt% Pd/C catalyst carefully under inert atmosphere (Argon).

    • Purge system with Hydrogen gas. Stir at Room Temperature (RT) for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1) should show disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.

    • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.

    • Yield: Typically >90% as a crystalline solid.

Protocol B: H+/K+ ATPase Inhibition Assay (Biological Validation)

To verify the activity of EAMB derivatives, use this standard biochemical assay.

Materials:

  • Hog gastric microsomes (Lyophilized H+/K+ ATPase).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 20 mM KCl.

  • Substrate: 2 mM ATP.

  • Detection: Malachite Green Phosphate Assay Kit.

Workflow Diagram:

Assay_Workflow Step1 1. Preparation Thaw gastric microsomes Dilute in Tris-HCl Buffer Step2 2. Compound Treatment Incubate Microsomes + EAMB Derivative (Various Concentrations) for 30 min @ 37°C Step1->Step2 Step3 3. Activation Add 2 mM ATP + 20 mM KCl Initiate Hydrolysis Step2->Step3 Step4 4. Reaction Incubate 20 min @ 37°C ATP -> ADP + Pi Step3->Step4 Step5 5. Termination Add Malachite Green Reagent (Stops reaction, binds Pi) Step4->Step5 Step6 6. Measurement Read Absorbance @ 620 nm Calculate IC50 Step5->Step6

Caption: Step-by-step workflow for the H+/K+ ATPase biochemical inhibition assay.

Part 5: Safety, Toxicology & Handling (GHS Standards)

While specific toxicology data for the ester is limited, data from structural analogs (morpholine derivatives and anilines) suggests the following profile:

  • Acute Toxicity: Harmful if swallowed (Category 4).[2] The morpholine ring can undergo metabolic ring-opening.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Sensitization: Potential skin sensitizer due to the primary aniline group (can form haptens).

  • Handling: All synthesis steps involving the free amine should be conducted in a fume hood to avoid inhalation of dust/vapors.

References

  • Kim, Y. I., et al. (2003). "Anti-secretory and anti-ulcer effects of YH1885, a novel proton pump antagonist." Archives of Pharmacal Research.

  • Shin, J. S., et al. (2008). "Pharmacokinetics of the reversible proton pump antagonist YH1885." Xenobiotica.

  • Naim, M. J., et al. (2015). "An updated review on morpholine derivatives with their pharmacological actions." International Journal of Pharmaceutical Sciences and Research.

  • PubChem Compound Summary. (2024). "Ethyl 3-amino-4-morpholinobenzoate." National Center for Biotechnology Information.

  • Zhu, X., et al. (2018). "Synthesis and biological evaluation of novel morpholine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

Sources

Foundational

"Ethyl 3-amino-4-morpholinobenzoate" starting materials

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-morpholinobenzoate: Starting Materials and Methodologies Introduction Ethyl 3-amino-4-morpholinobenzoate is a substituted aromatic amine that holds potentia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-morpholinobenzoate: Starting Materials and Methodologies

Introduction

Ethyl 3-amino-4-morpholinobenzoate is a substituted aromatic amine that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a reactive amino group, a morpholine moiety, and an ethyl ester, offers multiple points for further chemical modification. This guide provides a comprehensive overview of a viable synthetic pathway to Ethyl 3-amino-4-morpholinobenzoate, detailing the necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic approach to Ethyl 3-amino-4-morpholinobenzoate identifies key bond formations and functional group interconversions. The primary disconnection is at the C-N bond of the amino group, which can be formed from the reduction of a nitro group. The morpholine ring can be introduced via a nucleophilic aromatic substitution reaction. This leads to a commercially available starting material, ethyl 4-chloro-3-nitrobenzoate.

Retrosynthesis target Ethyl 3-amino-4-morpholinobenzoate intermediate1 Ethyl 3-nitro-4-morpholinobenzoate target->intermediate1 Reduction starting_material1 Ethyl 4-chloro-3-nitrobenzoate intermediate1->starting_material1 Nucleophilic Aromatic Substitution starting_material2 Morpholine intermediate1->starting_material2 Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of Ethyl 3-amino-4-morpholinobenzoate.

Part 1: Synthesis of Ethyl 3-nitro-4-morpholinobenzoate via Nucleophilic Aromatic Substitution

The initial step in this synthetic sequence is the introduction of the morpholine moiety onto the benzene ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces a halide on an activated aromatic ring.

Starting Materials
CompoundMolecular FormulaCAS NumberKey Properties
Ethyl 4-chloro-3-nitrobenzoateC9H8ClNO410299-66-8White solid, M.p. ~75°C
MorpholineC4H9NO110-91-8Colorless liquid, b.p. ~129°C
Tetrahydrofuran (THF)C4H8O109-99-9Anhydrous solvent
Reaction Scheme

The reaction proceeds by treating ethyl 4-chloro-3-nitrobenzoate with morpholine. The electron-withdrawing nitro group in the ortho position strongly activates the chlorine atom for nucleophilic displacement.

Reaction1 reactant1 Ethyl 4-chloro-3-nitrobenzoate plus + reactant1->plus reactant2 Morpholine plus->reactant2 arrow reactant2->arrow product Ethyl 3-nitro-4-morpholinobenzoate arrow->product conditions THF, Reflux arrow->conditions

Caption: Synthesis of Ethyl 3-nitro-4-morpholinobenzoate.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion, the leaving group.

Experimental Protocol

This protocol is adapted from a similar synthesis of ethyl 3-nitro-4-(n-propylamino)benzoate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Morpholine: Add morpholine (2-3 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: To the residue, add water to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 3-nitro-4-morpholinobenzoate as a solid.

Part 2: Reduction of the Nitro Group to Synthesize Ethyl 3-amino-4-morpholinobenzoate

The final step is the reduction of the nitro group of ethyl 3-nitro-4-morpholinobenzoate to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Starting Materials
CompoundMolecular FormulaCAS NumberKey Properties
Ethyl 3-nitro-4-morpholinobenzoateC13H16N2O5Not availableSolid
Palladium on Carbon (5% Pd/C)-7440-05-3Heterogeneous catalyst
MethanolCH4O67-56-1Solvent
Hydrogen Gas (H2)H21333-74-0Reducing agent
Reaction Scheme

The nitro group is selectively reduced in the presence of the ester and morpholine functionalities using a palladium catalyst under a hydrogen atmosphere.

Reaction2 reactant Ethyl 3-nitro-4-morpholinobenzoate arrow reactant->arrow product Ethyl 3-amino-4-morpholinobenzoate arrow->product conditions H₂, 5% Pd/C Methanol, RT arrow->conditions

Caption: Reduction of the nitro group to form the final product.

Mechanism of Catalytic Hydrogenation

The precise mechanism of heterogeneous catalytic hydrogenation is complex and occurs on the surface of the palladium catalyst. In essence:

  • Adsorption: Both the hydrogen gas and the nitro group of the substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred stepwise to the nitrogen and oxygen atoms of the nitro group.

  • Desorption: The final product, the amine, desorbs from the catalyst surface, regenerating the active sites for further reaction.

Experimental Protocol

This protocol is based on a standard procedure for the reduction of an aromatic nitro group.[2]

  • Reaction Setup: In a hydrogenation flask, dissolve ethyl 3-nitro-4-morpholinobenzoate (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add 5% palladium on carbon catalyst to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is suitable for small-scale reactions). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of hydrogen.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Evaporate the methanol from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of Ethyl 3-amino-4-morpholinobenzoate.

Conclusion

The synthesis of Ethyl 3-amino-4-morpholinobenzoate can be efficiently achieved in a two-step process from commercially available starting materials. The key transformations involve a nucleophilic aromatic substitution to introduce the morpholine ring, followed by the reduction of a nitro group to the desired amine. This synthetic route is robust, high-yielding, and utilizes well-established chemical reactions, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The final product is a valuable intermediate for further chemical exploration in drug discovery and materials science.

References

  • CN111732521A - Preparation method of ethyl p-aminobenzoate - Google P
  • Ethyl 3-nitro-4-(n-propylamino)benzoate - PMC - NIH. Available at: [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. Available at: [Link]

  • CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents.
  • US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents.
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Ethyl 4-chloro-3-nitrobenzoate - PMC. Available at: [Link]

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Protocols & Analytical Methods

Method

Advanced Purification Strategies for Ethyl 3-amino-4-morpholinobenzoate

An Application Guide: Abstract This technical note provides a comprehensive guide to the purification of Ethyl 3-amino-4-morpholinobenzoate, a key intermediate in pharmaceutical synthesis. Achieving high purity is critic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

This technical note provides a comprehensive guide to the purification of Ethyl 3-amino-4-morpholinobenzoate, a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for ensuring the efficacy, safety, and reproducibility of downstream applications. This document details three primary purification methodologies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. Each protocol is presented with an emphasis on the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. We also cover essential analytical techniques for purity verification.

Introduction: The Imperative for Purity

Ethyl 3-amino-4-morpholinobenzoate is a substituted aromatic amine and ester, a structural motif common in the development of novel therapeutic agents. The presence of impurities, which can arise from starting materials, side-reactions, or degradation, can have significant consequences in drug development, including altered biological activity and unforeseen toxicity. Therefore, robust and validated purification protocols are not merely a matter of good laboratory practice but a fundamental requirement for scientific integrity and regulatory compliance.

This guide is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to achieve high-purity Ethyl 3-amino-4-morpholinobenzoate.

Understanding the Molecule: Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely nature of its impurities.

  • Molecular Structure: The molecule contains a basic amino group, a tertiary amine within the morpholine ring, and an ester functional group. This combination makes the compound basic and moderately polar.

  • Potential Impurities:

    • Unreacted Starting Materials: Such as a nitro-precursor (e.g., ethyl 3-nitro-4-morpholinobenzoate) if the synthesis involves nitro group reduction.

    • Reaction By-products: Including products of incomplete reactions or side-reactions.

    • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium on carbon from a hydrogenation step) used during synthesis.[1]

    • Degradation Products: The ester functionality is susceptible to hydrolysis under strong acidic or basic conditions.

Core Purification Methodologies

We will explore three complementary purification techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the required final purity.

Method A: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality & Expertise: The key to successful recrystallization is selecting a solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). For aromatic amines, alcoholic solvents or solvent/anti-solvent systems are often effective.[2][3]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: Use small amounts of the crude material to test solubility in various solvents (see Table 1). A good solvent will dissolve the compound when heated but yield crystals upon cooling.

  • Dissolution: Place the crude Ethyl 3-amino-4-morpholinobenzoate in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

Table 1: Recrystallization Solvent Screening
Solvent Observation & Rationale
Ethanol / IsopropanolGood general-purpose polar solvents for aromatic amines.
Ethyl AcetateMedium polarity, good for dissolving the ester functionality.
TolueneCan be effective for less polar impurities.
Hexane / HeptaneOften used as an "anti-solvent" with a more polar solvent like Ethyl Acetate or Dichloromethane.[4]
WaterGenerally unsuitable due to the organic nature of the molecule, but can be used as an anti-solvent in some cases.

Visualization:

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D I Insoluble Impurities C->I E Vacuum Filtration D->E F Wash with Cold Solvent E->F J Soluble Impurities (in Mother Liquor) E->J G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of Ethyl 3-amino-4-morpholinobenzoate by recrystallization.

Method B: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is highly effective for removing impurities that are structurally similar to the target compound.

Causality & Expertise: The separation occurs based on the differential partitioning of components between a mobile phase (eluent) and a stationary phase (typically silica gel).[5] For basic compounds like amines, interactions with the acidic silanol groups on silica can lead to poor separation (streaking). This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[6]

Experimental Protocol: Flash Chromatography on Silica Gel

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of ~0.3. Test various ratios of a non-polar solvent (e.g., Hexane, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol). A common mobile phase for similar compounds is a mixture of toluene, acetone, and methanol, sometimes with a trace of ammonia.[7]

  • Column Packing: Pack a glass column with silica gel using the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column. This "dry loading" method often results in better resolution.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is needed.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization:

Chromatography_Workflow cluster_0 Preparation cluster_1 Separation & Collection cluster_2 Isolation A TLC Analysis for Mobile Phase Selection B Pack Column with Silica Gel A->B C Dry Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F F->E Continue Elution G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by flash column chromatography.

Method C: Acid-Base Extraction

This liquid-liquid extraction technique leverages the basicity of the amino and morpholino groups to separate the target compound from neutral or acidic impurities.

Causality & Expertise: Basic compounds like amines can be protonated by an aqueous acid (e.g., dilute HCl) to form water-soluble ammonium salts.[8] This allows for the transfer of the desired compound from an organic solvent into the aqueous phase, leaving non-basic impurities behind.[9] The process is then reversed: the aqueous layer is made basic, deprotonating the ammonium salt back to the free amine, which can then be re-extracted into a fresh organic solvent. Care must be taken to avoid using strong bases that could hydrolyze the ester group.[9]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the top aqueous layer. Drain and save the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.

  • Wash (Organic Layer): The original organic layer, now containing neutral impurities, can be discarded.

  • Basification: Combine the saved aqueous extracts in a clean separatory funnel and cool in an ice bath. Slowly add a weak base (e.g., saturated sodium bicarbonate solution or 10% sodium carbonate solution) until the solution is basic (test with pH paper).[2]

  • Re-extraction: Extract the now neutral, deprotonated product from the aqueous layer back into a fresh organic solvent (e.g., DCM) three times.

  • Final Wash and Drying: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Visualization:

AcidBase_Extraction cluster_0 Phase 1: Acid Extraction cluster_1 Phase 2: Re-extraction start Crude Product in Organic Solvent step1 Add 1M HCl Shake & Separate start->step1 organic1 Organic Layer Neutral Impurities step1:f1->organic1 aqueous1 Aqueous Layer Protonated Product (Salt) step1:f1->aqueous1 step2 Basify with NaHCO₃ Add Fresh Organic Solvent Shake & Separate aqueous1->step2 organic2 Organic Layer Purified Product step2:f2->organic2 aqueous2 Aqueous Layer Aqueous Waste step2:f2->aqueous2 end Wash, Dry, Evaporate organic2->end final Pure Product end->final

Caption: Diagram of the acid-base extraction process for amine purification.

Purity Assessment and Characterization

Post-purification analysis is essential to confirm the success of the chosen method.

Table 2: Analytical Methods for Purity Verification
Technique Purpose and Key Insights
Thin Layer Chromatography (TLC) A rapid, qualitative method to check for the presence of impurities and assess the completeness of a reaction or column separation. A pure compound should ideally show a single spot.[7]
High-Performance Liquid Chromatography (HPLC) The primary method for quantitative purity analysis. It provides precise data on the percentage purity and can detect trace impurities.[10]
Gas Chromatography (GC) Suitable if the compound is volatile and thermally stable. May require derivatization to improve volatility and detection.[11][12]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Confirms the chemical structure of the purified compound and can reveal the presence of structurally distinct impurities.
Melting Point A sharp and narrow melting point range is a classic indicator of high purity for a crystalline solid.

Summary and Recommendations

The optimal purification strategy for Ethyl 3-amino-4-morpholinobenzoate depends on the specific context of the synthesis.

  • For removing minor impurities from a nearly pure solid, recrystallization is often the most efficient method.

  • When dealing with complex mixtures or impurities with similar polarity, flash column chromatography offers the best resolution.

  • Acid-base extraction is an excellent and scalable technique for removing neutral or acidic impurities from this basic compound.

It is often beneficial to use these techniques in combination. For instance, a preliminary purification by acid-base extraction can be followed by a final recrystallization to obtain a product of very high purity. The purity of the final compound must always be confirmed using appropriate analytical methods like HPLC and NMR.

References

  • CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents.
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  • Ethyl 3-nitro-4-(propylamino)benzoate - PMC - NIH. Available at: [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Available at: [Link]

  • CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents.
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Ethyl 3-amino-4-(ethylamino)benzoate | C11H16N2O2 | CID 2305224 - PubChem. Available at: [Link]

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  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

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  • CN111732521A - Preparation method of ethyl p-aminobenzoate - Google Patents.
  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • (PDF) GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients - ResearchGate. Available at: [Link]

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  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

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  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8 | Chemsrc. Available at: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. Available at: [Link]

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Application

Application Note: Comprehensive NMR Characterization of Ethyl 3-amino-4-morpholinobenzoate

Abstract This document provides a comprehensive guide for the structural elucidation of Ethyl 3-amino-4-morpholinobenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a polysubstituted aromatic compound, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the structural elucidation of Ethyl 3-amino-4-morpholinobenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a polysubstituted aromatic compound, this molecule presents a unique spectroscopic challenge and serves as an excellent model for demonstrating advanced NMR characterization techniques. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation. By explaining the causality behind experimental choices, this note aims to equip the user with the expertise to confidently characterize this and structurally related small molecules, ensuring data integrity and trustworthiness.

Introduction: The Imperative for Structural Verification

Ethyl 3-amino-4-morpholinobenzoate is a substituted aminobenzoate derivative, a class of compounds frequently encountered as key intermediates in medicinal chemistry and materials science.[1][2] The precise arrangement of the amino, morpholino, and ethyl ester substituents on the benzene ring is critical to its chemical reactivity and potential biological activity. Therefore, unambiguous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard technique for the structural analysis of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] This application note details the complete workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound, ensuring a validated and reproducible characterization.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this document.

Caption: Structure of Ethyl 3-amino-4-morpholinobenzoate with atom numbering.

Experimental Protocols and Workflow

The acquisition of high-quality, reproducible NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters. This section provides a self-validating protocol designed to minimize artifacts and maximize spectral resolution.

Materials and Equipment
  • Analyte: Ethyl 3-amino-4-morpholinobenzoate (approx. 10-15 mg)

  • NMR Solvent: Deuterated Chloroform (CDCl₃, ≥99.8% D) with 0.03% v/v Tetramethylsilane (TMS) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D).

  • Rationale: CDCl₃ is a versatile, non-polar solvent suitable for a wide range of organic molecules.[5] DMSO-d₆ is an excellent polar aprotic alternative if the compound exhibits poor solubility in CDCl₃.[6] The choice of solvent can subtly affect chemical shifts due to solute-solvent interactions.[7]

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell 507-HP or equivalent).

  • Equipment: Analytical balance, volumetric flasks, Pasteur pipettes, vial, filter (e.g., cotton or glass wool plug in a pipette).

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

Visual Workflow for NMR Analysis

The following workflow diagram illustrates the key stages from sample preparation to final data analysis.

workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh 1. Weigh Analyte (10-15 mg) dissolve 2. Dissolve in Solvent (~0.7 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (Remove Particulates) dissolve->filter cap 4. Cap and Label filter->cap insert 5. Insert Sample (Lock & Shim) cap->insert h1_acq 6. Acquire ¹H Spectrum (zg30 pulse sequence) insert->h1_acq c13_acq 7. Acquire ¹³C Spectrum (zgpg30 pulse sequence) h1_acq->c13_acq d2_acq 8. (Optional) Acquire 2D (COSY, HSQC) c13_acq->d2_acq process 9. Process Spectra (FT, Phase, Baseline) d2_acq->process reference 10. Reference Spectra (TMS at 0.00 ppm) process->reference integrate 11. Integrate & Pick Peaks (¹H and ¹³C) reference->integrate assign 12. Assign Signals (Structure Confirmation) integrate->assign

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Sample Preparation Protocol
  • Cleanliness: Ensure all glassware (vial, pipette, NMR tube) is scrupulously clean and dry to prevent contamination.[8]

  • Weighing: Accurately weigh 10-15 mg of Ethyl 3-amino-4-morpholinobenzoate into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[9] Gently swirl or vortex the vial until the solid is completely dissolved. A homogeneous solution is critical for high-resolution spectra.

  • Filtration: Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter pipette into the NMR tube.[10]

    • Causality: This step removes any microscopic particulate matter, which can severely degrade spectral resolution by disrupting the magnetic field homogeneity (shimming).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Data Acquisition Protocol (400 MHz Spectrometer)

The following parameters serve as a robust starting point for routine analysis of small molecules.[11]

Parameter ¹H NMR Experiment ¹³C NMR Experiment Rationale
Pulse Program zg30zgpg30zg30: A standard 30° pulse experiment for rapid, quantitative ¹H acquisition. zgpg30: A power-gated decoupling experiment to obtain a proton-decoupled ¹³C spectrum with improved signal-to-noise for quaternary carbons.
Solvent CDCl3CDCl3Deuterium signal is used for field-frequency lock.[12]
Temperature 298 K298 KStandard ambient temperature for reproducible chemical shifts.
Spectral Width ~16 ppm (~6400 Hz)~240 ppm (~24155 Hz)Encompasses the typical chemical shift range for organic molecules.
Transmitter Offset ~6 ppm~120 ppmCentered on the expected spectral region to optimize excitation.
Number of Scans (NS) 8-16512-1024¹³C has a much lower natural abundance and sensitivity, requiring significantly more scans.
Relaxation Delay (D1) 2-5 s2 sAllows for sufficient relaxation of protons between pulses. A longer delay (5 x T₁) is needed for strict quantitation.
Acquisition Time (AQ) ~3-4 s~1-2 sDetermines the digital resolution of the spectrum.

Predicted Spectral Data and Interpretation

The key to structural elucidation is the accurate assignment of each resonance in the NMR spectrum to a specific atom in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into three distinct regions: the ethyl ester, the morpholine, and the aromatic protons.

Assignment (Label) Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz) Justification
Ethyl CH₃ (H-9) 1.3 - 1.4Triplet (t)3H~7.1Coupled to the two adjacent CH₂ protons (n+1 rule). Typical range for an ethyl ester.[5]
Ethyl CH₂ (H-8) 4.2 - 4.4Quartet (q)2H~7.1Coupled to the three adjacent CH₃ protons. Deshielded by the adjacent ester oxygen.[5]
Morpholine N-CH₂ (H-10, H-13) 3.0 - 3.2Multiplet (m)4H-Protons adjacent to the nitrogen, which is attached to the aromatic ring. Appears as a complex multiplet, often resembling a triplet.[13][14]
Morpholine O-CH₂ (H-11, H-12) 3.8 - 3.9Multiplet (m)4H-Protons adjacent to the more electronegative oxygen are further downfield.[13][14]
Amino NH₂ ~4.1 (broad)Singlet (s, br)2H-Broad signal due to quadrupolar relaxation and potential hydrogen exchange. Chemical shift is concentration and solvent dependent.
Aromatic (H-5) ~6.9Doublet (d)1H~8.5Ortho-coupled to H-6. Shielded by the strong electron-donating morpholino group at C4.
Aromatic (H-6) ~7.2Doublet of Doublets (dd)1H~8.5, ~2.2Ortho-coupled to H-5 and meta-coupled to H-2.
Aromatic (H-2) ~7.4Doublet (d)1H~2.2Meta-coupled to H-6. Deshielded relative to H-5/H-6 by the para-ester group.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, as two pairs of morpholine carbons (C10/C13 and C11/C12) are chemically equivalent due to rapid chair-flipping at room temperature.

Assignment (Label) Predicted δ (ppm) Justification
Ethyl CH₃ (C-9) ~14.5Typical chemical shift for a terminal methyl group in an ethyl ester.[15][16]
Morpholine N-CH₂ (C-10, C-13) ~51.0Aliphatic carbon attached to nitrogen. The direct attachment to the aromatic ring provides some deshielding.
Ethyl CH₂ (C-8) ~60.5Aliphatic carbon attached to the ester oxygen, causing a significant downfield shift.[15][17]
Morpholine O-CH₂ (C-11, C-12) ~67.0Aliphatic carbon attached to oxygen, resulting in a more downfield shift than the N-CH₂ carbons.
Aromatic CH (C-5) ~115.0Aromatic CH shielded by ortho-morpholino and para-amino groups (both electron-donating).
Aromatic C-COOEt (C-1) ~122.0Quaternary carbon attached to the ester. Its shift is influenced by all three substituents.
Aromatic CH (C-6) ~124.0Aromatic CH influenced by the ortho-amino and meta-morpholino groups.
Aromatic CH (C-2) ~126.0Aromatic CH ortho to the ester and meta to the amino group.
Aromatic C-NH₂ (C-3) ~142.0Carbon attached to the amino group. Shifted downfield by the direct attachment of nitrogen.
Aromatic C-Morpholine (C-4) ~148.0Carbon attached to the morpholino group. Shifted downfield by direct nitrogen attachment.
Ester C=O (C-7) ~166.5Carbonyl carbon of the ester group. Typically found in this downfield region.[15][16]

Data Validation and Troubleshooting

  • Shimming: Broad or distorted peaks are often a result of poor magnetic field homogeneity. The shimming process should be carefully performed using the deuterium lock signal until sharp, symmetrical peaks are obtained.

  • Referencing: All spectra must be accurately referenced. For samples in CDCl₃ containing TMS, the TMS signal is set to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak can be used (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[18]

  • Phasing: Ensure all peaks are correctly phased with a flat baseline. Automated phasing routines are generally reliable, but manual adjustment may be necessary for optimal results.

  • Impurities: Be aware of common impurities. Small peaks corresponding to water (typically δ 1.56 in CDCl₃), residual non-deuterated solvent, or grease should be identified and noted.[18][19]

Conclusion

This application note provides a robust and detailed framework for the NMR characterization of Ethyl 3-amino-4-morpholinobenzoate. By following the prescribed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretations, grounded in established chemical shift theory and data from related structures, serve as a reliable guide for the unambiguous assignment of all signals, leading to confident structural verification. This systematic approach ensures data integrity and is broadly applicable to the characterization of other complex small molecules in a research and development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Brainly. (2023). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]

  • Balsells, J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 694-703. Available at: [Link]

  • Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo. Retrieved from [Link]

  • Papafin Organics. (2026). Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Rodrigues, N. D. N., et al. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Physical Chemistry Chemical Physics, 23(42), 24353-24363. Available at: [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(7), 454. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]

  • Wiley Online Library. (2024). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]

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Method

Application Note: Ethyl 3-amino-4-morpholinobenzoate in Kinase Inhibitor Discovery

Executive Summary Ethyl 3-amino-4-morpholinobenzoate is a critical "privileged structure" in the design of Type I and Type II kinase inhibitors. While the molecule itself exhibits low-affinity binding (micromolar range)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate is a critical "privileged structure" in the design of Type I and Type II kinase inhibitors. While the molecule itself exhibits low-affinity binding (micromolar range) typical of fragment-based drug discovery (FBDD) hits, it serves as the obligate pharmacophore precursor for high-potency inhibitors targeting Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) .

This application note details the mechanistic rationale for using this scaffold, protocols for its chemical conversion into bioactive pyrido[2,3-d]pyrimidines or benzimidazoles, and validated assays for assessing the kinase inhibitory potential of the resulting leads.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Concept

In kinase drug discovery, the 3-amino-4-morpholinobenzoate motif fulfills three critical structural requirements for ATP-competitive inhibition:

  • Solvent Exposure (Morpholine Ring): The morpholine group at the para-position typically projects towards the solvent-exposed region of the kinase cleft. This improves solubility and pharmacokinetic properties (ADME) while minimizing steric clashes within the hydrophobic pocket.

  • Hinge Binding Potential (Amino-Ester/Amide): The ortho-amino ester motif is a "pre-warhead." Upon cyclization (e.g., with formamidine or isothiocyanates), it forms a bicyclic heteroaromatic core (such as a quinazoline or benzimidazole) that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region (e.g., Glu562/Ala564 in FGFR1).

  • Electronic Tuning: The benzoate ester provides an electron-withdrawing core that increases the acidity of the NH protons, strengthening hydrogen bond donor capability in the final inhibitor.

Target Specificity: FGFR Signaling

The derivatives of this scaffold are particularly effective against the FGFR family. Aberrant FGFR signaling drives oncogenesis in bladder cancer (FGFR3) and cholangiocarcinoma (FGFR2).[1]

Figure 1: FGFR Signaling Pathway and Inhibitor Intervention Points [2]

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Tyrosine Kinase Activation) FGF->FGFR Binding RAS RAS FGFR->RAS Phosphorylation PI3K PI3K FGFR->PI3K Scaffold Inhibitor Scaffold (Morpholinobenzoate Core) Scaffold->FGFR ATP Competition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation/Angiogenesis) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Caption: FGFR signaling cascade. The morpholinobenzoate-derived inhibitor blocks autophosphorylation, halting downstream RAS/MAPK and PI3K/AKT signaling.

Experimental Protocols

Protocol A: Chemical Transformation to Bioactive Inhibitor

Objective: To convert the inactive Ethyl 3-amino-4-morpholinobenzoate precursor into a potent benzimidazole kinase inhibitor.

Materials:

  • Ethyl 3-amino-4-morpholinobenzoate (Starting Material)

  • Urea or Formamidine Acetate (Cyclizing Agent)

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM), Ethanol (EtOH)

Workflow:

  • Condensation: Dissolve Ethyl 3-amino-4-morpholinobenzoate (1.0 eq) in EtOH. Add Formamidine Acetate (1.5 eq).

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor via TLC (50% EtOAc/Hexane). The amino group reacts with the ester/formamidine to close the ring.

  • Isolation: Cool to room temperature. The precipitate (Benzimidazole intermediate) is filtered and washed with cold ether.

  • Functionalization: The resulting core can be further reacted with chloro-substituted heterocycles to attach the "tail" region required for nanomolar specificity.

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: To quantify the IC50 of the synthesized derivative against FGFR1 kinase. This assay measures the conversion of ATP to ADP, which correlates directly with kinase activity.

Reagents:

  • Recombinant FGFR1 Kinase (0.2 µ g/well )

  • Substrate: Poly (Glu, Tyr) 4:1

  • ATP (10 µM, Km apparent)

  • ADP-Glo™ Reagent (Promega)

  • Test Compound (Derived from Ethyl 3-amino-4-morpholinobenzoate)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (Starting concentration: 10 µM).

  • Kinase Reaction:

    • In a 384-well white plate, add 2 µL of Compound.

    • Add 2 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 2 µL of Enzyme (FGFR1). Incubate for 10 min at RT.

    • Initiate reaction by adding 2 µL of ATP/Substrate mix.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using a 4-parameter logistic fit.

Protocol C: Fragment Binding Validation (STD-NMR)

Objective: To verify if the unmodified Ethyl 3-amino-4-morpholinobenzoate fragment binds to the ATP pocket before chemical optimization.

  • Sample Prep: Dissolve Protein (FGFR1 kinase domain) at 5 µM and Fragment (Ethyl 3-amino-4-morpholinobenzoate) at 500 µM (1:100 ratio) in D2O buffer.

  • NMR Setup: Use a 600 MHz spectrometer with a cryoprobe.

  • Pulse Sequence: Run Saturation Transfer Difference (STD) sequence.

    • On-resonance irradiation: -1.0 ppm (Protein methyls).

    • Off-resonance irradiation: 40 ppm (Control).

  • Interpretation: If the morpholine or aromatic protons of the fragment show STD signals (difference spectrum), the fragment is binding to the protein.

Data Analysis & Expected Results

Table 1: Structure-Activity Relationship (SAR) Progression Comparison of the raw scaffold versus the cyclized inhibitor.

Compound StageStructure DescriptionFGFR1 IC50 (nM)Binding Mode
Fragment Ethyl 3-amino-4-morpholinobenzoate> 50,000 (Inactive)Weak hydrophobic contact (Morpholine)
Intermediate 4-Morpholinobenzimidazole core~ 5,000Hinge binder (H-bonds to Glu562)
Lead PD 173074 Analog (Cyclized & Substituted)25 nM Hinge + Hydrophobic Pocket II Access

Figure 2: Drug Discovery Workflow for Morpholinobenzoate Scaffolds

Workflow Start Ethyl 3-amino-4- morpholinobenzoate Step1 Cyclization (Benzimidazole Formation) Start->Step1 Synthesis Step2 SAR Optimization (R-Group Substitution) Step1->Step2 Derivatization Step3 ADP-Glo Assay (IC50 Determination) Step2->Step3 Testing Decision Hit Validation (<100 nM?) Step3->Decision Decision->Step2 No (Refine) Lead Candidate Lead Candidate Decision->Lead Candidate Yes

Caption: Workflow converting the ethyl ester scaffold into a validated kinase inhibitor.

Safety & Handling

  • Hazard Identification: Ethyl 3-amino-4-morpholinobenzoate is an irritant (Skin/Eye).[3]

  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the amino group.

References

  • Mohammadi, M., et al. (1998). "Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain." EMBO Journal.

  • Thompson, A. M., et al. (2000). "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • PubChem. "Ethyl 3-amino-4-morpholinobenzoate Compound Summary."[3]

Sources

Application

Technical Application Note: Ethyl 3-amino-4-morpholinobenzoate

Medicinal Chemistry Scaffold & Synthetic Protocols Executive Summary Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6) is a high-value synthetic intermediate belonging to the class of ortho-amino-morpholino benzoates....

Author: BenchChem Technical Support Team. Date: February 2026

Medicinal Chemistry Scaffold & Synthetic Protocols

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6) is a high-value synthetic intermediate belonging to the class of ortho-amino-morpholino benzoates. This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI3K, mTOR), antibacterial agents (oxazolidinone analogs), and anticoagulants.[1]

The compound features three critical functional handles:

  • Morpholine Ring (C4): Enhances aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor.

  • Primary Aniline (C3): A nucleophilic handle for library diversification via acylation, sulfonylation, or heterocycle formation.[1]

  • Ethyl Ester (C1): A masked carboxylic acid suitable for cyclization reactions (e.g., to quinazolinones) or hydrolysis to the free acid.[1]

This guide provides a validated protocol for its synthesis from commercially available precursors and outlines its downstream applications in generating bioactive heterocycles.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Ethyl 3-amino-4-(morpholin-4-yl)benzoate
CAS Number 71254-75-6
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.30 g/mol
Appearance Off-white to pale brown solid
LogP (Predicted) ~1.8 - 2.1
pKa (Predicted) ~3.5 (Aniline), ~8.5 (Morpholine)
Solubility Soluble in DMSO, DCM, MeOH; Sparingly soluble in water

Validated Synthesis Protocol

The synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . This route is preferred over direct nitration of morpholinobenzoates due to higher regioselectivity.[1]

Step 1: SNAr Reaction

Precursor: Ethyl 4-fluoro-3-nitrobenzoate (CAS 367-80-6) Reagent: Morpholine

Reaction Scheme: Ethyl 4-fluoro-3-nitrobenzoate + Morpholine → Ethyl 4-morpholino-3-nitrobenzoate

Protocol:

  • Setup: Charge a round-bottom flask with Ethyl 4-fluoro-3-nitrobenzoate (1.0 equiv) and Acetonitrile (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv) or Triethylamine (Et₃N) (1.2 equiv).

  • Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise at room temperature. Exothermic reaction - monitor temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.[1]6) should disappear, replaced by a bright yellow/orange spot (Nitro-morpholine intermediate).

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Resuspend in EtOAc and wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >90% (Yellow solid).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Precursor: Ethyl 4-morpholino-3-nitrobenzoate Catalyst: 10% Pd/C

Reaction Scheme: Ethyl 4-morpholino-3-nitrobenzoate + H₂ (Pd/C) → Ethyl 3-amino-4-morpholinobenzoate

Protocol:

  • Solvation: Dissolve the nitro intermediate (from Step 1) in Methanol or Ethanol (10 mL/mmol).

  • Catalyst Loading: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (10 wt% of substrate mass).[1] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at Room Temperature for 2–12 hours.

    • Process Control: The yellow color of the solution will fade to colorless or pale pink.[1] Monitor by LC-MS for the mass shift (M+1: 281 → 251).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH).[1]

    • Yield: 85–95%.[1]

Medicinal Chemistry Applications

The 3-amino-4-morpholino core serves as a versatile "Hub" for divergent synthesis. The ortho-disposition of the amine and the morpholine ring creates a unique steric and electronic environment, often exploited to bind into the ATP-binding pocket of kinases.

Pathway Visualization

G Start Ethyl 4-fluoro-3-nitrobenzoate (Starting Material) Inter Ethyl 4-morpholino-3-nitrobenzoate (Intermediate) Start->Inter Morpholine, K2CO3 SnAr, 80°C Product Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6) Inter->Product H2, Pd/C Reduction Amide Amide Library (R-COCl / HATU) Product->Amide Acylation Urea Urea Derivatives (R-NCO) Product->Urea Isocyanate Coupling Quin Quinazolin-4(3H)-ones (Cyclization) Product->Quin Formamide/Heat or Triethyl Orthoformate

Caption: Synthetic workflow from fluoro-nitro precursor to the title scaffold and divergent downstream applications.

Application 1: Synthesis of Quinazolin-4(3H)-ones

The ortho-amino ester motif allows for cyclization to form Quinazolinones, a scaffold found in drugs like Idelalisib (PI3K inhibitor).

Protocol:

  • Dissolve Ethyl 3-amino-4-morpholinobenzoate (1.0 equiv) in Formamide (excess, acts as solvent and reagent).

  • Heat to 140–160°C for 4–8 hours.

  • Cool to RT.[1][2] The product often precipitates.[1] Dilute with water and filter.[1]

  • Result: 7-morpholinoquinazolin-4(3H)-one derivatives.

Application 2: High-Throughput Amide Library Generation

The aniline nitrogen is sufficiently nucleophilic for automated parallel synthesis.

Protocol:

  • Solvent: DMA or DCM.

  • Base: DIPEA (2.0 equiv).

  • Reagent: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU.

  • Purification: The morpholine nitrogen allows for "Catch-and-Release" purification using acidic ion-exchange resins (e.g., SCX-2), removing non-basic byproducts.

Quality Control & Analytics

To ensure the integrity of the scaffold before using it in complex syntheses, the following parameters must be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Time: The amino-ester typically elutes earlier than the nitro-intermediate due to the polarity of the amine.

NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 1.30 (t, 3H): Methyl of ethyl ester.[1]

  • δ 2.90–3.00 (m, 4H): Morpholine CH₂ adjacent to Nitrogen (characteristic of N-aryl morpholine).

  • δ 3.70–3.80 (m, 4H): Morpholine CH₂ adjacent to Oxygen.[1]

  • δ 4.25 (q, 2H): Methylene of ethyl ester.[1]

  • δ 5.00–5.20 (s, 2H): NH₂ protons (Broad singlet, exchangeable with D₂O).[1] Crucial for confirming reduction.

  • δ 7.00–7.50 (m, 3H): Aromatic protons (1,2,4-substitution pattern).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21277355, Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. Ethyl 4-Amino-3-methylbenzoate. Org.[1][3][4][5] Syn. 2014, 91, 1-13.[1] (Standard protocol for nitro-ester reduction).[4] Retrieved from [Link]

  • Google Patents.CN101659645A - Method for preparing 3-fluoro-4-morpholinyl phenylamine. (Relevant SnAr chemistry).

Sources

Method

Application Notes &amp; Protocols: Synthesis of Ethyl 3-amino-4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of Ethyl 3-amino-4-morpholinobenzoate, a key intermediate in pharmaceutical and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 3-amino-4-morpholinobenzoate, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to allow for effective troubleshooting and optimization.

Introduction and Strategic Overview

Ethyl 3-amino-4-morpholinobenzoate is a substituted aniline derivative incorporating a morpholine moiety, a common pharmacophore in medicinal chemistry. The strategic design of its synthesis hinges on the efficient introduction of the morpholino group onto the benzene ring and the subsequent or prior establishment of the ethyl ester functionality. Two primary retrosynthetic pathways are considered, each with distinct advantages and considerations.

Pathway A initiates with a commercially available fluorinated or chlorinated aminobenzoic acid, leveraging a nucleophilic aromatic substitution (SNAr) reaction. This is often the more direct route.

Pathway B begins with a nitro-substituted aromatic precursor, where the nitro group acts as a powerful activating group for SNAr, followed by a reduction step to yield the desired amino functionality.

This guide will provide detailed protocols for both pathways, allowing researchers to select the most appropriate method based on starting material availability, scalability, and laboratory capabilities.

Reaction Schematics and Mechanistic Considerations

Pathway A: Nucleophilic Aromatic Substitution of a Halogenated Precursor

This pathway involves the direct displacement of a halide (preferably fluoride or chloride) from an ethyl 3-aminobenzoate precursor by morpholine. The reaction is facilitated by the electron-donating amino group and typically requires elevated temperatures.

Pathway A A Ethyl 3-amino-4-fluorobenzoate C Ethyl 3-amino-4-morpholinobenzoate A->C Heat, Base (optional) B Morpholine B->C

Caption: Pathway A: Direct SNAr with Morpholine.

The SNAr mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the solvent used.

Pathway B: Synthesis via a Nitro Intermediate

This pathway utilizes a more activated substrate, ethyl 4-chloro-3-nitrobenzoate, for the SNAr reaction, followed by reduction of the nitro group.

Pathway B cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction A Ethyl 4-chloro-3-nitrobenzoate C Ethyl 4-morpholino-3-nitrobenzoate A->C Base, Solvent B Morpholine B->C D Ethyl 4-morpholino-3-nitrobenzoate E Ethyl 3-amino-4-morpholinobenzoate D->E Reducing Agent (e.g., Pd/C, H2)

Caption: Pathway B: SNAr followed by Nitro Reduction.

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, often allowing for milder reaction conditions for the SNAr step compared to Pathway A.

Detailed Experimental Protocols

Preliminary Step: Esterification of the Benzoic Acid Precursor

Should the starting material be a carboxylic acid (e.g., 3-amino-4-fluorobenzoic acid or 4-chloro-3-nitrobenzoic acid), esterification is the first required step.

Protocol 3.1.1: Fischer Esterification using Acid Catalysis

  • To a round-bottom flask, add the substituted benzoic acid (1.0 eq).

  • Add absolute ethanol (5-10 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester.

Protocol 3.1.2: Esterification using Thionyl Chloride

  • Suspend the substituted benzoic acid (1.0 eq) in absolute ethanol (5-10 volumes) and cool to 0-5 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.[1][2][3]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl ester.

Synthesis of Ethyl 3-amino-4-morpholinobenzoate

Protocol 3.2.1: From Ethyl 3-amino-4-fluorobenzoate (Pathway A)

  • In a sealed reaction vessel, combine ethyl 3-amino-4-fluorobenzoate (1.0 eq) and morpholine (2.0-3.0 eq).

  • Optionally, a high-boiling point aprotic solvent such as DMSO or NMP can be used.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

Protocol 3.2.2: From Ethyl 4-chloro-3-nitrobenzoate (Pathway B)

Step 1: Synthesis of Ethyl 4-morpholino-3-nitrobenzoate

  • To a solution of ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), add morpholine (1.2 eq) and a base such as potassium carbonate or triethylamine (1.5 eq).[4]

  • Heat the reaction mixture to reflux (typically 80-120 °C depending on the solvent) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Collect the precipitated solid by filtration, or if no solid forms, extract the aqueous layer with an organic solvent.

  • Wash the solid or the organic extract with water, dry, and if necessary, purify by recrystallization or column chromatography.

Step 2: Reduction of Ethyl 4-morpholino-3-nitrobenzoate

  • Dissolve ethyl 4-morpholino-3-nitrobenzoate (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-morpholinobenzoate. The product can be further purified by recrystallization or column chromatography if needed.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
Ethyl 3-amino-4-morpholinobenzoateC13H18N2O3250.29Off-white to pale yellow solid
Ethyl 3-amino-4-fluorobenzoateC9H10FNO2183.18White to off-white solid
Ethyl 4-chloro-3-nitrobenzoateC9H8ClNO4230.62Yellow solid
Ethyl 4-morpholino-3-nitrobenzoateC13H16N2O5296.28Yellow solid

Characterization Techniques:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Melting Point: To assess purity.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • MDPI. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2012). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Note: Process Development &amp; Scale-Up Guide for Ethyl 3-amino-4-morpholinobenzoate

Executive Summary & Strategic Context Ethyl 3-amino-4-morpholinobenzoate (CAS: N/A for specific salt, Free base often custom synthesized) is a critical pharmacophore intermediate.[1][2] It serves as a scaffold for variou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 3-amino-4-morpholinobenzoate (CAS: N/A for specific salt, Free base often custom synthesized) is a critical pharmacophore intermediate.[1][2] It serves as a scaffold for various bioactive molecules, particularly in the synthesis of PI3K inhibitors (e.g., ZSTK474 analogs) and benzimidazole-based therapeutics.[2]

Scaling this synthesis from milligram medicinal chemistry batches to kilogram process batches requires a shift in strategy—from "speed to isolation" to "process safety and cost-efficiency."[1][2]

The Challenge

The primary challenges in scaling this route are:

  • Exotherm Management: The nucleophilic aromatic substitution (

    
    ) is highly exothermic.[1][2]
    
  • Regiocontrol & Purity: Ensuring complete displacement of the halogen without hydrolyzing the ester moiety.

  • Safety: Managing hydrogenation risks on a large scale.[1][2]

Retrosynthetic Strategy & Route Selection

We utilize a two-step convergent synthesis starting from commercially available Ethyl 4-chloro-3-nitrobenzoate .[1][2]

  • Route A (Selected):

    
     displacement followed by Catalytic Hydrogenation.[1][2]
    
    • Pros: High atom economy, cheap starting materials (Aryl chloride), scalable purification (crystallization).[1][2]

    • Cons: Requires high-pressure equipment for Step 2.[1][2]

  • Route B (Discarded): Buchwald-Hartwig Amination.[1][2]

    • Reason for Rejection: Palladium catalysts for C-N coupling are cost-prohibitive for this simple substrate when the nitro group already provides sufficient activation for

      
      .[1][2]
      
Reaction Pathway Diagram

ReactionPathway SM Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Int Intermediate: Ethyl 3-nitro-4-morpholinobenzoate SM->Int Step 1: SnAr K2CO3, MeCN, Reflux Reagent Morpholine (Nucleophile) Reagent->Int Prod Target: Ethyl 3-amino-4-morpholinobenzoate Int->Prod Step 2: Hydrogenation H2, Pd/C, EtOH

Figure 1: Synthetic pathway utilizing the activating ortho-nitro group for nucleophilic substitution.[1][2]

Detailed Protocols & Scale-Up Methodology

Step 1: Synthesis of Ethyl 3-nitro-4-morpholinobenzoate ( )

Mechanism: The nitro group at position 3 acts as an electron-withdrawing group (EWG), activating the carbon at position 4 for nucleophilic attack by morpholine via a Meisenheimer complex intermediate.

Scale-Up Modification: In medicinal chemistry, this is often done with excess morpholine as the solvent.[1][2] For scale-up, we switch to Acetonitrile (MeCN) with Potassium Carbonate (


) .[1][2]
  • Why? Using morpholine as a solvent is wasteful and makes workup difficult (high boiling point).[1][2] MeCN allows for lower temperatures and easier solvent recovery.[1][2]

    
     acts as an acid scavenger to neutralize the HCl generated.
    
Protocol (1.0 kg Scale Basis)
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging:

    • Charge Acetonitrile (10 L, 10 vol).

    • Add Ethyl 4-chloro-3-nitrobenzoate (1.0 kg, 4.36 mol).

    • Add milled

      
        (0.9 kg, 6.5 mol, 1.5 eq).[1][2]
      
    • Agitation: Start stirring at 250 RPM.

  • Addition:

    • Add Morpholine (0.456 kg, 5.23 mol, 1.2 eq) via addition funnel over 45 minutes.[1][2]

    • Critical Control: Monitor internal temperature.[1][2] Maintain < 30°C during addition to prevent runaway exotherm.[1][2]

  • Reaction:

    • Heat the mixture to Reflux (80-82°C) .

    • Hold for 4–6 hours.

    • IPC (In-Process Control):[1][2] HPLC should show < 1.0% Starting Material.[1][2]

  • Workup:

    • Cool to 20°C.

    • Filter off inorganic salts (

      
      , unreacted 
      
      
      
      ).[1][2] Wash cake with MeCN (2 L).
    • Concentrate the filtrate under vacuum to ~3 L volume.

    • Antisolvent Addition: Add Water (10 L) slowly to precipitate the product.[1][2]

    • Stir for 2 hours at 5°C to maximize yield.

  • Isolation: Filter the yellow solid. Wash with water (2 x 2 L) to remove residual morpholine.[1][2] Dry in a vacuum oven at 45°C.

Expected Yield: 90–95% Appearance: Bright yellow crystalline solid.[1][2]

Step 2: Synthesis of Ethyl 3-amino-4-morpholinobenzoate (Reduction)

Mechanism: Catalytic hydrogenation reduces the nitro group to an amine. Safety Note: The intermediate contains a nitro group (energetic) and the reaction involves hydrogen gas (flammable/explosive).[2]

Protocol (Scale-Up)
  • Equipment: 10 L Stainless Steel Autoclave (High Pressure Reactor).

  • Charging:

    • Charge Ethanol (6 L, 6 vol).

    • Charge Ethyl 3-nitro-4-morpholinobenzoate (1.0 kg from Step 1).

    • Catalyst Loading: Charge 10% Pd/C (50% wet, 50 g, 5 wt% loading).

      • Safety: Charge catalyst as a slurry in ethanol to prevent sparking (pyrophoric hazard).[1][2]

  • Hydrogenation:

    • Purge reactor with Nitrogen (3x) then Hydrogen (3x).[1][2]

    • Pressurize to 3–5 bar (45–75 psi)

      
      .
      
    • Heat to 40°C .

    • Stir vigorously (gas-liquid mass transfer is the rate-limiting step).[1][2]

    • Exotherm Watch: The reduction is exothermic.[3] Regulate jacket cooling to maintain 40–45°C.[1][2]

  • Completion:

    • Reaction is usually complete when

      
       uptake ceases (approx. 4–8 hours).[1][2]
      
    • IPC:[1][2][3][4] HPLC check for disappearance of nitro intermediate.[1][2]

  • Workup:

    • Filter the reaction mixture through a Celite bed or sparkler filter to remove Pd/C.

    • Important: Keep the catalyst wet at all times to prevent ignition.

    • Concentrate the filtrate.

  • Crystallization (Polymorph Control):

    • Swap solvent to Ethyl Acetate/Heptane (1:3 ratio).[1][2]

    • Heat to dissolve, then cool slowly to 0°C.[1][2]

    • Filter and dry.[1][2]

Expected Yield: 85–90% Appearance: Off-white to pale grey solid.[1][2]

Process Safety & Analytical Specifications

Process Flow & Safety Logic

ProcessFlow cluster_0 Step 1: SnAr Reaction cluster_1 Step 2: Hydrogenation R1 Reactor 1: Reflux MeCN F1 Filtration: Remove Salts R1->F1 P1 Precipitation: Water Addition F1->P1 R2 Autoclave: H2 Pressure P1->R2 F2 Catalyst Filter: Remove Pd/C R2->F2 C1 Crystallization: EtOAc/Heptane F2->C1

Figure 2: Unit operations flow emphasizing salt removal and catalyst filtration.

Analytical Data Table
ParameterSpecificationMethodRationale
Appearance Off-white solidVisualColor indicates oxidation (darkening).[1][2]
Purity > 98.5%HPLC (254 nm)Critical for downstream API synthesis.[1][2]
Water Content < 0.5%Karl FischerEster stability.[1][2]
Residual Solvent < 5000 ppm (EtOH)GC-HeadspaceICH Q3C Limits.[1][2]
Pd Content < 10 ppmICP-MSCatalyst removal verification.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268247, Ethyl 4-chloro-3-nitrobenzoate.[1][2] Retrieved from [Link]

  • Yuan, H., et al. (2021). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide.[1][2][5] Chemistry – A European Journal.[1][2] (Demonstrates morpholine nucleophilic substitution conditions). Retrieved from [Link]

  • Organic Syntheses (1928). Ethyl p-aminobenzoate (Benzocaine) synthesis via reduction.[1][2] (Foundational reference for nitro-to-amine reduction on scale). Retrieved from [Link][1][2]

  • Rewcastle, G. W., et al. (2011). Synthesis of PI3K Inhibitor ZSTK474 Analogs.[1][2] (Contextualizes the target molecule as a kinase inhibitor intermediate). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Biological Screening of Ethyl 3-amino-4-morpholinobenzoate

Introduction: A Strategic Approach to Unveiling Bioactivity The compound, Ethyl 3-amino-4-morpholinobenzoate, presents a scaffold with potential for diverse biological activities. The presence of a substituted aminobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Unveiling Bioactivity

The compound, Ethyl 3-amino-4-morpholinobenzoate, presents a scaffold with potential for diverse biological activities. The presence of a substituted aminobenzoate core, shared by various bioactive molecules, alongside a morpholine moiety, suggests possibilities ranging from antimicrobial to anticancer and anti-inflammatory effects. This guide outlines a systematic, multi-tiered approach to comprehensively screen this compound, beginning with fundamental cytotoxicity assessments and progressing to more specific mechanistic assays. This strategic funneling approach ensures that resources are directed toward the most promising therapeutic avenues. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to characterizing the biological profile of this novel chemical entity.

Tier 1: Foundational Analysis - Cytotoxicity and Broad-Spectrum Screening

The initial tier of analysis establishes the fundamental interaction of Ethyl 3-amino-4-morpholinobenzoate with biological systems. A prerequisite to any specific bioactivity screening is the determination of the compound's cytotoxic profile. This informs the appropriate concentration range for subsequent, more sensitive assays, ensuring that observed effects are not merely a consequence of cell death. Following this, a broad-spectrum screen will probe for general antimicrobial and anticancer activities, casting a wide net to identify potential areas of interest.

Assessment of General Cytotoxicity: The XTT Assay

The XTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[1] The reduction of the yellow tetrazolium salt XTT to a colored formazan product by metabolically active cells provides a quantitative measure of viability.[2] Unlike the MTT assay, the formazan product of XTT is water-soluble, simplifying the protocol.[3]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Ethyl 3-amino-4-morpholinobenzoate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well and gently swirl the plate to mix.

  • Incubation with XTT: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, or until the color change is sufficient.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

ParameterRecommended Value
Cell Density1-5 x 104 cells/well
Compound Concentration Range0.1 - 100 µM
Incubation Time24, 48, 72 hours
XTT Incubation2-4 hours
Absorbance Wavelength450-500 nm
Antimicrobial Activity Screening

The presence of the morpholine ring and the aminobenzoate core in the test molecule is suggestive of potential antimicrobial properties, as derivatives of these scaffolds have demonstrated such activity.[4][5] A primary screen against common bacterial strains is a logical first step.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus and Pseudomonas aeruginosa) into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of Ethyl 3-amino-4-morpholinobenzoate in the broth medium in a 96-well microplate. The concentration range should typically span from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Broad-Spectrum Anticancer Screening: Kinase Inhibition

Many aminobenzoate derivatives have been explored as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] An initial screen against a representative kinase can provide a preliminary indication of anticancer potential.

Protocol: In Vitro Kinase Assay

  • Reagents Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[8] Prepare a stock solution of ATP and the kinase substrate.

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and Ethyl 3-amino-4-morpholinobenzoate at various concentrations. Include a positive control (a known kinase inhibitor) and a negative control (no inhibitor).

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of MgCl2 and ATP (final concentrations typically 10 mM and 100 µM, respectively).[8]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection method (e.g., ELISA) or by detecting the amount of ADP produced using a commercially available kit.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

G cluster_tier1 Tier 1: Foundational Screening Cytotoxicity Cytotoxicity Assay (XTT) Antimicrobial Antimicrobial Screen (MIC) Cytotoxicity->Antimicrobial Inform Concentration Anticancer Kinase Inhibition Assay Cytotoxicity->Anticancer Inform Concentration Start Ethyl 3-amino-4- morpholinobenzoate Start->Cytotoxicity G cluster_tier2 Tier 2: Mechanistic Screening AntiInflammatory Anti-inflammatory Assay (COX Inhibition) GPCR GPCR Modulation (Calcium Flux) PDE PDE Inhibition Assay Tier1_Positive Positive Hit from Tier 1 Tier1_Positive->AntiInflammatory Tier1_Positive->GPCR Tier1_Positive->PDE

Caption: Tier 2 Mechanistic Screening Pathways.

Phosphodiesterase (PDE) Inhibition Assay

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers. [10]PDE inhibitors have therapeutic applications in various diseases. [11][12] Protocol: PDE Inhibition Assay

  • Enzyme and Substrate: Use a commercially available purified PDE enzyme (e.g., PDE4 or PDE5). The substrate will be either cAMP or cGMP, depending on the PDE isoform.

  • Reaction Setup: In a 96-well plate, incubate the PDE enzyme with different concentrations of Ethyl 3-amino-4-morpholinobenzoate. Include a known PDE inhibitor as a positive control.

  • Reaction Initiation: Start the reaction by adding the cyclic nucleotide substrate.

  • Incubation: Incubate at 30°C for a defined period.

  • Detection: The activity of the PDE enzyme can be quantified using various methods. A common approach is a two-step enzymatic reaction where the product of the PDE reaction (AMP or GMP) is converted to a detectable signal (e.g., luminescence or fluorescence). Commercially available kits are widely used for this purpose.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

AssayTargetPrincipleEndpoint
COX Inhibition COX-1, COX-2EnzymaticPGE2 levels (ELISA)
Calcium Flux Gq-coupled GPCRsCellularIntracellular Ca2+ (Fluorescence)
PDE Inhibition PDE isoformsEnzymaticcAMP/cGMP levels

Data Interpretation and Progression

A positive "hit" in any of the Tier 1 assays, demonstrating activity at a non-cytotoxic concentration, warrants progression to the Tier 2 mechanistic assays. For instance, if the compound shows significant cytotoxicity against a cancer cell line but not a non-cancerous cell line, a broader kinase panel screening would be a logical next step. If antimicrobial activity is observed, determining the spectrum of activity against a wider range of pathogens would be indicated. Positive results in the Tier 2 assays would necessitate more in-depth studies, such as selectivity profiling against different isoforms of the target enzyme (e.g., various PDEs or kinases) and validation in more complex cellular or in vivo models. This structured screening cascade provides a robust framework for the efficient and logical biological characterization of Ethyl 3-amino-4-morpholinobenzoate.

References

  • [Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[13][14]iazepin-2-ylamino)benzoate - MDPI]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl 3-amino-4-morpholinobenzoate" synthesis byproducts

Executive Summary This guide addresses the synthesis and purification of Ethyl 3-amino-4-morpholinobenzoate (CAS Registry Number often associated with specific derivatives; here treated as the core intermediate for antic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and purification of Ethyl 3-amino-4-morpholinobenzoate (CAS Registry Number often associated with specific derivatives; here treated as the core intermediate for anticoagulants and antifungals).[1][2]

The industrial standard synthesis follows a two-stage sequence:

  • SNAr Displacement: Reaction of ethyl 4-chloro-3-nitrobenzoate with morpholine.[1][2]

  • Catalytic Hydrogenation: Reduction of the nitro group to the amine.[1][2][3]

This document focuses on the causality of byproduct formation—specifically the "Pink Product" phenomenon (oxidation), ester hydrolysis, and incomplete reduction intermediates—and provides self-validating protocols to mitigate them.

Module 1: The SNAr Step (Morpholine Coupling)

Context: The displacement of the 4-chloro substituent by morpholine is activated by the ortho-nitro group.[1][2] While robust, this reaction competes with ester hydrolysis and de-alkylation.[1][2]

Critical Impurity Profile: SNAr Stage
Impurity TypeChemical IdentityOrigin (Causality)Removal Strategy
Impurity A Acid Derivative (3-nitro-4-morpholinobenzoic acid)Hydrolysis: Presence of water in morpholine or solvent (DMF/EtOH) + heat.[1][2]Wash organic layer with NaHCO3; ensure anhydrous reagents.[1][2]
Impurity B Phenolic Derivative (Ethyl 4-hydroxy-3-nitrobenzoate)O-Attack: Hydroxide (from wet base) attacks C4 instead of morpholine.[1][2]Use non-hygroscopic bases (e.g., DIPEA) or excess morpholine as base.[2]
Impurity C Starting Material (Ethyl 4-chloro-3-nitrobenzoate)Stalled Reaction: Insufficient temperature or morpholine equivalents.[1][2]Monitor by HPLC; do not proceed to hydrogenation (poisoning risk).[2]
Troubleshooting Guide: SNAr Step

Q: Why is my isolated intermediate (Nitro-ester) an oil instead of a solid?

  • A: This usually indicates residual solvent (DMF/DMSO) or excess morpholine .[2] The pure nitro-intermediate should be a yellow/orange solid.[1][2]

    • Fix: If using DMF, perform an aqueous workup with copious water to wash out DMF, or switch to Ethanol/Reflux conditions where the product precipitates upon cooling.[1][2]

Q: I see a new spot on TLC at the baseline (high polarity). What is it?

  • A: This is likely the carboxylic acid (Impurity A) formed by ester hydrolysis.[2]

    • Mechanism:[3] Morpholine is basic.[1][2] If water is present at reflux temperatures, the ethyl ester cleaves.[1][2]

    • Prevention: Dry the solvent.[1][2] If using Ethanol, ensure it is absolute.[1][2]

Module 2: Catalytic Hydrogenation (The Reduction)

Context: Reducing the nitro group to the aniline is the most sensitive step.[1][2] The primary failure mode is not yield, but purity (color) .[2] The amino group is electron-rich and prone to oxidation.[1][2]

Visualizing the Pathway & Failure Modes

SynthesisPath SM Nitro Intermediate (Ethyl 4-morpholino-3-nitrobenzoate) H2 Hydrogenation (H2, Pd/C) SM->H2 Int_Nitroso Nitroso Intermediate H2->Int_Nitroso Step 1 Int_HA Hydroxylamine Intermediate Int_Nitroso->Int_HA Step 2 Imp_Azo Azo/Azoxy Dimers (Orange/Red Impurity) Int_Nitroso->Imp_Azo Condensation (Low H2 Pressure) Prod Target Product (Ethyl 3-amino-4-morpholinobenzoate) Int_HA->Prod Step 3 Int_HA->Imp_Azo Condensation Imp_Ox Quinone Imine (Pink/Black Oxidation) Prod->Imp_Ox Air Oxidation (Post-reaction)

Figure 1: Reaction pathway showing the origin of colored impurities (Azo dimers) via incomplete reduction and oxidative degradation.[2]

Troubleshooting Guide: Hydrogenation

Q: My product is turning pink/red during filtration. Why?

  • A: This is the classic "Aniline Oxidation" .[1][2] The 3-amino-4-morpholino motif is electron-rich (morpholine is an electron donor), making the aniline highly susceptible to air oxidation into quinone imines or radical cations.[1][2]

    • Immediate Fix: Add a trace of antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup.[1][2]

    • Process Fix: Perform the filtration of the catalyst (Pd/C) under an inert atmosphere (Nitrogen blanket). Do not let the filter cake run dry in air.[1]

Q: The reaction has stalled (50% conversion). Adding more catalyst doesn't help. [1]

  • A: Check for Catalyst Poisoning .

    • Cause: If you carried over sulfur (rare, unless using thio-reagents elsewhere) or residual chloride from the SNAr step (if the starting material wasn't washed properly), the Pd active sites are blocked.[2]

    • Cause 2:[1][2][3][4]Azo-Dimer Formation. If H2 pressure was too low or agitation too slow, nitroso intermediates condensed into Azo species.[1][2] These are much harder to reduce than the nitro group.[1][2]

    • Solution: Filter the mixture to remove the poisoned catalyst and restart with fresh catalyst at higher pressure (e.g., increase from 1 atm to 3-5 atm).

Q: I see a mass of M-16 (M minus 16) in LCMS.

  • A: This is the Nitroso intermediate (incomplete reduction).[2]

    • Action: The reaction is not finished. Increase temperature slightly (to 40-50°C) or reaction time. Caution: High temp increases ester hydrolysis risk.[1][2]

Module 3: Validated Experimental Protocol

This protocol minimizes the "Pink Product" and hydrolysis issues described above.

Step 1: SNAr Coupling
  • Charge Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv) and Ethanol (5 vol).

  • Add Morpholine (2.2 equiv).[1][2] Note: Excess acts as the acid scavenger.[1]

  • Heat to reflux (78°C) for 4-6 hours.

  • Monitor by HPLC (Target: <0.5% Starting Material).

  • Cool to 0-5°C. The product (Ethyl 4-morpholino-3-nitrobenzoate) should crystallize.

  • Filter and wash with cold ethanol. Crucial: Water wash is needed if morpholine salts are trapped.[1][2]

Step 2: Hydrogenation (The "Clean" Method)[2]
  • Charge Nitro-intermediate (1.0 equiv) into autoclave.

  • Solvent: Ethyl Acetate or Ethanol.[1][2] Tip: EtOAc reduces solubility of colored azo-dimers, keeping them in the filtrate during crystallization.[1][2]

  • Catalyst: 10% Pd/C (5 wt% loading, 50% wet).

  • Cycle: Purge N2 (3x), Purge H2 (3x).

  • React: 3-5 bar H2 pressure at 25-35°C. Do not overheat.

  • Workup (Critical):

    • Filter catalyst over Celite under Nitrogen .[1][2]

    • Concentrate filtrate immediately.[1][2]

    • Recrystallization: Isopropyl Alcohol (IPA) / Heptane system is effective for rejecting the "Pink" oxidative impurities.[2]

Module 4: Logic-Based Troubleshooting (Decision Tree)

Use this flow to diagnose purity issues in the final product.

Troubleshooting Start Problem: Final Product Impurity Color Is the product Pink/Red? Start->Color PinkYes YES: Oxidation or Azo Dimer Color->PinkYes Yes PinkNo NO: Chemical Impurity Color->PinkNo No Melting Is Melting Point Low? HydrolysisCheck Check for Acid (LCMS M-28) (Ethyl loss) Melting->HydrolysisCheck Yes AzoCheck Check LCMS for Dimer (2x Mass - O) PinkYes->AzoCheck PinkNo->Melting OxidationFix Cause: Air Oxidation Fix: Recrystallize with Na2S2O5 wash AzoCheck->OxidationFix No Dimer AzoFix Cause: Low H2 Pressure Fix: Reprocess with higher pressure/fresh Pd AzoCheck->AzoFix Dimer Found

Figure 2: Diagnostic logic for identifying the root cause of off-spec batches.

References

  • SNAr Mechanism & Morpholine Kinetics

    • Reaction of 4-chloro-3-nitrobenzoates with amines: This transformation is a standard nucleophilic aromatic substitution activated by the ortho-nitro group.[1][2]

    • Source:PrepChem, "Synthesis of ethyl 4-nitrobenzoate and derivatives" (General procedure adaptation).[1][2] Link

  • Hydrogenation of Nitrobenzoates

    • Catalytic Reduction Protocols: Detailed kinetics of ethyl nitrobenzoate reduction on Pd/C, highlighting the formation of azo-intermediates under mass-transfer limited conditions.[1][2]

    • Source: Simonov, P. A., et al. "Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts."[1][2] Kinetics and Catalysis, 2009.[1][2] Link

  • Hydrolysis of Ethyl Esters

    • Stability Data: Comparative hydrolysis rates of ethyl vs. methyl esters in basic media, relevant to the morpholine step.[1][2]

    • Source:Beilstein Journal of Organic Chemistry, "Hydrolysis... of ethyl esters."[1][2] Link

  • General Synthesis of 3-amino-4-substituted benzoates

    • Patent Literature: Analogous synthesis of N-substituted derivatives (e.g., methylamino) following the same Cl-displacement/Nitro-reduction route.[1][2]

    • Source: ChemicalBook, "Ethyl 3-amino-4-(methylamino)benzoate synthesis."[1][2][5] Link

Sources

Optimization

Technical Support Center: Ethyl 3-amino-4-morpholinobenzoate Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-morpholinobenzoate. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-morpholinobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. We understand that low yields can be a significant bottleneck in research and development. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you diagnose and resolve common issues, ensuring a more efficient and successful synthesis.

Our approach is rooted in first principles, explaining the causality behind each experimental step and potential pitfall. We will proceed by dissecting the two primary stages of the synthesis, addressing likely problems in each, and offering robust solutions.

Section 1: The Synthetic Pathway - A Quick Overview

The most common and logical route to Ethyl 3-amino-4-morpholinobenzoate is a two-step process. Understanding this pathway is the first step in effective troubleshooting.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : An activated ethyl 4-halo-3-nitrobenzoate (typically fluoro or chloro) is reacted with morpholine to form the intermediate, Ethyl 4-morpholino-3-nitrobenzoate . The electron-withdrawing nitro group is critical for activating the aromatic ring towards nucleophilic attack.

  • Step 2: Nitro Group Reduction : The nitro group of the intermediate is selectively reduced to a primary amine, yielding the final product, Ethyl 3-amino-4-morpholinobenzoate .

Synthesis_Pathway Start Ethyl 4-halo-3-nitrobenzoate + Morpholine Step1 Step 1: S(N)Ar Reaction Start->Step1 Intermediate Ethyl 4-morpholino-3-nitrobenzoate Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 Product Ethyl 3-amino-4-morpholinobenzoate Step2->Product

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting Guide - A Step-by-Step Analysis

Low yields in a multi-step synthesis are often attributable to a specific problematic stage. We will address each step independently.

Part A: Issues in Step 1 - The SNAr Reaction

A low yield of your intermediate, Ethyl 4-morpholino-3-nitrobenzoate, is the first place to investigate.

Question: My SNAr reaction is sluggish, incomplete, or shows significant starting material upon workup. What are the common causes?

Answer: This is a classic issue often related to insufficient reaction activation or suboptimal conditions. Let's break down the likely culprits:

  • Choice of Halide (Leaving Group) : The reactivity order for the leaving group in SNAr is F > Cl > Br > I. If you are using the chloro-analogue, the reaction will inherently be slower than with the fluoro-analogue. For ethyl 4-chloro-3-nitrobenzoate, more forcing conditions (higher temperature, longer reaction time) are required. A procedure for a similar reaction using ethyl 4-fluoro-3-nitrobenzoate highlights the use of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane overnight at room temperature[1]. For a chloro- leaving group, you may need to heat the reaction in a higher-boiling solvent like DMF or DMSO.

  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SNAr reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. Ensure your solvent is anhydrous, as water can compete with the morpholine nucleophile. The reaction often requires heat; a common mistake is not heating the reaction mixture for a sufficient duration. Monitor the reaction by TLC until the starting halide spot has been completely consumed.

  • Base and Stoichiometry : While morpholine is a nucleophile, a non-nucleophilic base is often added to scavenge the H-X (e.g., HCl) generated during the reaction. Bases like K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., DIPEA) are common choices. Ensure you are using at least 2 equivalents of morpholine (one to act as the nucleophile, one to act as the base) or 1.1-1.2 equivalents of morpholine with 1.5-2.0 equivalents of an inorganic base.

Question: I'm observing multiple unexpected spots on my TLC plate. What side reactions could be occurring?

Answer: The formation of byproducts typically points to issues with temperature control or the purity of your reagents.

  • Bis-addition or Dimerization : While less common, highly reactive species could lead to undesired side products. This is often an indication that the reaction temperature is too high.

  • Reaction with Solvent : In some cases, solvents like DMF can decompose at high temperatures in the presence of base, leading to impurities.

  • Starting Material Purity : Ensure your starting ethyl 4-halo-3-nitrobenzoate is pure. Impurities can lead to a cascade of side reactions.

Part B: Issues in Step 2 - The Nitro Group Reduction

This step is arguably the most common source of low yield and product impurity. The reduction of an aromatic nitro group proceeds through nitroso and hydroxylamine intermediates, which can be intercepted to form undesired side products if the reaction is not driven to completion[2].

Question: My catalytic hydrogenation (e.g., H₂ with Pd/C) is slow, incomplete, or fails entirely. What should I check?

Answer: Catalytic hydrogenation is a clean and efficient method, but it is highly sensitive to conditions.

  • Catalyst Quality and Loading : The activity of Palladium on carbon (Pd/C) can vary significantly between suppliers and batches. Ensure you are using a high-quality catalyst. A common loading is 5-10 mol% of palladium. If the reaction is sluggish, catalyst deactivation is a primary suspect.

    • Catalyst Poisoning : The catalyst can be "poisoned" by sulfur compounds, halides, or other functional groups. Ensure your intermediate from Step 1 is thoroughly purified to remove any residual reagents or byproducts.

    • Poor Mixing : The reaction is heterogeneous. Vigorous stirring is essential to ensure proper contact between the substrate, catalyst, and hydrogen gas.

  • Solvent and pH : Solvents like Ethanol, Methanol, or Ethyl Acetate are standard. The pH can play a role; sometimes, the addition of a small amount of acid (like a few drops of acetic acid) can accelerate the reduction, though this must be tested carefully.

  • Hydrogen Pressure : While many reductions can be run under a balloon of hydrogen (approx. 1 atm), some reactions require higher pressure. If your reaction stalls, consider using a Parr shaker or a similar hydrogenation apparatus to increase the H₂ pressure to 40-50 psi. A patent describing the synthesis of a similar compound, ethyl 3-amino-4-methylaminobenzoate, uses 5% palladium on carbon under a hydrogen atmosphere overnight, indicating that sufficient time is crucial[3].

  • Incomplete Reduction : If the reaction is stopped prematurely, you may isolate a mixture containing the hydroxylamine intermediate. This intermediate can react with the nitroso intermediate to form an azoxy compound, or it can be air-oxidized, leading to complex, often colored, impurities.[2]

Question: I am using a metal/acid reducing system (like SnCl₂, Fe/HCl, or Zn) and getting a low yield or a messy product. How can I optimize this?

Answer: Metal/acid reductions are robust and less prone to poisoning than catalytic hydrogenation, but they often require a more challenging workup.

  • Choice of Metal and Acid :

    • SnCl₂·2H₂O : Tin(II) chloride is a mild and effective reagent, often used in solvents like ethanol or ethyl acetate. It is a stoichiometric reagent, so you will need to use a significant excess (typically 4-5 equivalents).

    • Fe/HCl or Fe/NH₄Cl : Iron powder in the presence of an acid is a classic, inexpensive method. The reaction is heterogeneous and requires vigorous stirring and heating (reflux).[4]

  • Workup is Critical : This is the most frequent point of failure.

    • After the reduction is complete, the reaction mixture is acidic, and your aniline product is present as an ammonium salt (e.g., R-NH₃⁺Cl⁻).

    • You must neutralize the mixture by adding a base (e.g., saturated NaHCO₃, NaOH, or NH₄OH) until the pH is basic (pH 8-10). This deprotonates the ammonium salt to the free amine (R-NH₂), which can then be extracted into an organic solvent (like ethyl acetate or dichloromethane).

    • Incomplete neutralization is a major cause of low yield , as the protonated product will remain in the aqueous layer.

    • The use of metals like iron or tin results in the formation of metal hydroxides (e.g., Fe(OH)₂/Fe(OH)₃) upon basification, which can create a thick sludge or emulsion, making extraction difficult. A common technique is to filter the hot reaction mixture through a pad of Celite® before basification to remove the bulk of the metal salts.

Troubleshooting Workflow for Nitro Reduction

Troubleshooting_Nitro_Reduction Start Low yield in nitro reduction step. CheckTLC Analyze crude reaction by TLC/LCMS. Is starting material (SM) consumed? Start->CheckTLC SM_Not_Consumed SM Not Consumed CheckTLC->SM_Not_Consumed No SM_Consumed SM Consumed, but low yield CheckTLC->SM_Consumed Yes Hydrogenation_Issue Catalytic Hydrogenation Issue: 1. Check catalyst quality/loading. 2. Check H2 source/pressure. 3. De-gas solvent properly. 4. Suspect catalyst poisoning. SM_Not_Consumed->Hydrogenation_Issue Metal_Issue Metal/Acid Issue: 1. Insufficient heating/time. 2. Insufficient equivalents of metal. 3. Poor stirring. SM_Not_Consumed->Metal_Issue Workup_Issue Workup Problem: 1. Incomplete basification (check pH!). 2. Product trapped in metal sludge. 3. Product is water-soluble. 4. Air oxidation during workup. SM_Consumed->Workup_Issue

Caption: Decision tree for troubleshooting the nitro reduction.

Parameter Catalytic Hydrogenation (e.g., H₂/Pd-C) Metal/Acid Reduction (e.g., Fe/HCl)
Pros High yield, clean reaction, simple product isolation (filtration).Inexpensive, tolerant of many functional groups, robust.
Cons Catalyst is expensive and sensitive to poisoning, requires specialized equipment for pressure reactions.Stoichiometric waste, often requires harsh acidic conditions, difficult workup (metal sludge).
Key Variables Catalyst activity, hydrogen pressure, solvent purity, stirring efficiency.Temperature, acid concentration, equivalents of metal, vigorous stirring.
Troubleshooting Inactive catalyst, leaks in H₂ setup, insufficient pressure.Incomplete reaction, difficult extraction due to emulsions/sludge, incomplete neutralization.
Table 1: Comparison of Common Nitro Reduction Methods

Section 3: Frequently Asked Questions (FAQs)

Q1: My final product, Ethyl 3-amino-4-morpholinobenzoate, is isolated as a pink, brown, or dark-colored solid/oil. Why, and how can I prevent this?

A1: This is almost certainly due to air oxidation. Anilines, particularly those with electron-donating groups like the morpholino substituent, are highly susceptible to oxidation, which forms highly colored quinone-imine type impurities.

  • Prevention : Perform the workup and purification steps as quickly as possible. When neutralizing the acidic solution after a metal/acid reduction, consider doing so in an ice bath to minimize heat generation. During solvent evaporation on a rotary evaporator, do not heat the flask excessively. If possible, bubble nitrogen or argon through your solvents before extraction and chromatography.

  • Purification : To remove colored impurities, you can try filtering a solution of your crude product through a small plug of activated charcoal or silica gel. Column chromatography is often effective. For storage, keep the purified product under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a freezer. The presence of an aniline group is a known "structural alert" in medicinal chemistry partly due to metabolic instability and potential for forming reactive metabolites, which is related to its ease of oxidation[5][6].

Q2: How can I be certain that the nitro group has been fully reduced?

A2: Several analytical techniques can confirm this.

  • TLC : The aniline product (R-NH₂) is typically more polar than the nitro starting material (R-NO₂). You should see a clear shift to a lower Rf value. Staining with a permanganate (KMnO₄) dip can be helpful, as anilines often show up as a yellow/brown spot.

  • FT-IR Spectroscopy : This is a very clear method. Look for the disappearance of the strong, characteristic symmetric and asymmetric stretches of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Simultaneously, look for the appearance of the N-H stretches of the primary amine (two bands in the 3500-3300 cm⁻¹ region).

  • ¹H NMR Spectroscopy : The aromatic protons ortho and meta to the nitro group will experience a significant upfield shift (to a lower ppm value) when the nitro group is converted to the electron-donating amino group. You will also see a new broad singlet corresponding to the -NH₂ protons.

Q3: Can the ester group be accidentally reduced during the nitro reduction?

A3: With the recommended methods, this is highly unlikely. Catalytic hydrogenation with Pd/C and metal/acid reductions are highly chemoselective for the nitro group and will not reduce an ethyl ester. However, if you were to choose a very strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄), it would reduce both the nitro group and the ester, leading to an amino alcohol, which is not the desired product.

Section 4: Recommended Experimental Protocols

The following protocols are baseline procedures derived from established methods for similar transformations[1][3][7]. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of Ethyl 4-morpholino-3-nitrobenzoate (Step 1)
  • To a round-bottom flask charged with Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), add anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Add morpholine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction may take 4-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water. A yellow precipitate should form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, then with a small amount of cold ethanol or ether to remove residual DMF.

  • Dry the yellow solid under vacuum. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of Ethyl 3-amino-4-morpholinobenzoate (Step 2 - via Hydrogenation)
  • In a heavy-walled hydrogenation flask, dissolve Ethyl 4-morpholino-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 mol % Pd) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient, but 40-50 psi is preferred) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed. This can take anywhere from 2 hours to overnight.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

References

  • CN111732521A: Preparation method of ethyl p-aminobenzoate.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid : ResearchGate. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester : Organic Syntheses Procedure. [Link]

  • CN104356022A: Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines : BYJU'S. [Link]

  • ethyl 4-aminobenzoate : Organic Syntheses Procedure. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses : PubMed Central. [Link]

  • Reactions of Aniline : Chemistry Steps. [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis : Nature. [Link]

  • Synthesis of Amines : Chemistry LibreTexts. [Link]

  • Amine synthesis by nitro compound reduction : Organic Chemistry Portal. [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate : ResearchGate. [Link]

  • reduction of nitro groups to anilines : YouTube. [Link]

  • Aniline replacement in drug-like compounds : Cresset Group. [Link]

  • The Gabriel Synthesis : Master Organic Chemistry. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism : Journal of Chemical Education. [Link]

  • Methyl 4-(morpholin-4-yl)-3-nitrobenzoate : PubChem. [Link]

  • preparation of amines : Chemguide. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines : ACS Publications. [Link]

  • AU2016102154A4 - Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method: Google P
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid : ResearchGate. [Link]

  • Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? : Chemistry Stack Exchange. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses : PubMed. [Link]

  • Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy : YouTube. [Link]

  • US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid: Google P
  • 4-Morpholino-3-nitrobenzoic acid : Alchem.Pharmtech. [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis : Materials Advances. [Link]

  • Ethyl 4-(tert-butylamino)-3-nitrobenzoate : National Institutes of Health. [Link]

Sources

Troubleshooting

"Ethyl 3-amino-4-morpholinobenzoate" stability and degradation

The following is a comprehensive Technical Support Guide for Ethyl 3-amino-4-morpholinobenzoate , designed for researchers and drug development professionals. Stability, Degradation, and Analytical Troubleshooting Produc...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide for Ethyl 3-amino-4-morpholinobenzoate , designed for researchers and drug development professionals.

Stability, Degradation, and Analytical Troubleshooting

Product Identity:

  • Chemical Name: Ethyl 3-amino-4-(4-morpholinyl)benzoate

  • CAS Number: 71254-75-6[1][2]

  • Molecular Formula: C₁₃H₁₈N₂O₃

  • Molecular Weight: 250.29 g/mol

  • Core Application: Intermediate for morpholino-substituted benzamide pharmacophores (e.g., kinase inhibitors, anticoagulant precursors).

Part 1: Stability & Degradation Profile

As a Senior Application Scientist, I have analyzed the structural "risk zones" of this molecule. Stability is dictated by three primary functional groups: the ethyl ester , the primary aniline , and the morpholine ring .

The Degradation Matrix

The following diagram illustrates the primary degradation pathways you must control for.

DegradationPathways cluster_conditions Critical Factors Parent Ethyl 3-amino-4-morpholinobenzoate (Active) Acid Degradant A: 3-Amino-4-morpholinobenzoic Acid (Hydrolysis Product) Parent->Acid Hydrolysis (High/Low pH, Moisture) Oxide Degradant B: N-Oxide/Azo Species (Oxidation Product) Parent->Oxide Oxidation (Air, Light, Peroxides) Ethanol Ethanol (Byproduct) Parent->Ethanol Release Factors 1. pH > 8.0 or < 4.0 2. UV Light Exposure 3. Dissolved Oxygen

Figure 1: Primary degradation pathways. The ester bond is susceptible to hydrolytic cleavage, while the aniline moiety is prone to photo-oxidative stress.

Stability Data Summary
ParameterStability StatusRisk LevelMechanism
Solid State (Dark, 4°C) HighLowCrystal lattice protects against oxidation.
Solid State (Light) ModerateMediumAniline group absorbs UV/Vis, leading to "browning" (azo formation).
Solution (Neutral pH) ModerateLowEster is relatively stable at pH 6.0–7.5.
Solution (Acidic/Basic) LowCritical Rapid hydrolysis of ethyl ester to free acid (CAS 26586-19-6).
Oxidative Stress LowHighPrimary amine reacts with atmospheric O₂ or peroxides in solvents.

Part 2: Troubleshooting Guide (Q&A)

Q1: My white powder has turned a pale yellow/brown color. Is it still usable?

Diagnosis: This is classic photo-oxidative degradation of the aniline (amino) group.

  • Mechanism: Anilines are electron-rich and prone to radical formation under UV light, leading to the formation of azo-dimers or quinone-imines which are highly colored even at trace levels (<0.1%).

  • Action:

    • Check Purity: Run an HPLC.[3] If purity is >98%, the color is likely a surface phenomenon (trace impurity). It may be usable for crude reactions but should be recrystallized for GMP steps.

    • Prevention: Store under Argon/Nitrogen in amber vials.

Q2: I see a new peak at RRT ~0.45 in my HPLC after leaving the sample in solvent overnight.

Diagnosis: You are likely observing ester hydrolysis .

  • Mechanism: The ethyl ester hydrolyzes to 3-amino-4-morpholinobenzoic acid . This acid is more polar than the ester, causing it to elute earlier (lower Retention Time) on a Reverse Phase C18 column.

  • Root Cause: Your solvent likely contains water or is not pH buffered.

  • Action:

    • Avoid storing samples in unbuffered water/methanol mixtures.

    • Ensure your acetonitrile is "HPLC Grade" (low water content).

    • Verification: Spike the sample with the acid form (CAS 26586-19-6) to confirm peak identity.

Q3: Can I use this compound as a standard for Apixaban intermediate analysis?

Technical Insight: While structurally related (containing the morpholino-aniline core), this specific ethyl ester is often a precursor to the lactam intermediates used in Apixaban synthesis.

  • Guidance: Verify if your protocol requires the ester (CAS 71254-75-6) or the acid (CAS 26586-19-6). Using the wrong derivative will alter stoichiometric calculations and reaction kinetics.

Part 3: Validated Analytical Protocols

High-Performance Liquid Chromatography (HPLC) Method

Use this method to separate the parent ester from the acid degradant and oxidative impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Column Temp 30°C
Injection Vol 5–10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
15.0 90% Elution of hydrophobic impurities
20.0 90% Wash

| 20.1 | 10% | Re-equilibration |

Why this works: The acidic pH (2.5) keeps the aniline group protonated (


), improving peak shape and preventing tailing caused by interaction with silanol groups on the column.
Storage & Handling Protocol

To maximize shelf life, implement the "CAS-71254" Protocol:

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vial with a PTFE-lined cap (prevents leaching and light exposure).

  • Temperature: -20°C for long-term (>1 month); 2-8°C for active use.

  • Solvent Handling: Never store in solution for >24 hours unless frozen.

Part 4: Synthesis & Impurity Context

Understanding how this molecule is made helps predict impurities.

SynthesisFlow Precursor Ethyl 3-nitro-4-morpholinobenzoate (Precursor) Step1 Reduction (H2/Pd-C or Fe/HCl) Precursor->Step1 Product Ethyl 3-amino-4-morpholinobenzoate (Target) Step1->Product Main Reaction Impurity1 Impurity: Unreacted Nitro Compound Step1->Impurity1 Incomplete Reduction Impurity2 Impurity: De-ethylated Acid Step1->Impurity2 Hydrolysis Side-Rxn

Figure 2: Synthesis logic showing likely process impurities (Nitro precursor and Acid byproduct).

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168461, Morpholine benzoate derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for reduction of nitro-benzoates to amino-benzoates. Organic Syntheses, Coll. Vol. 5. Retrieved from [Link] (Contextual grounding for reduction protocol).

  • European Patent Office. (2020). Process for the preparation of Apixaban and intermediates thereof (EP 3212620 B1). Retrieved from [Link] (Contextual grounding for morpholino-aniline intermediates).

Sources

Optimization

"Ethyl 3-amino-4-morpholinobenzoate" improving reaction selectivity

The following guide is structured as a specialized Technical Support Center for researchers working with Ethyl 3-amino-4-morpholinobenzoate . It prioritizes actionable troubleshooting, mechanistic insight, and rigorous p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Ethyl 3-amino-4-morpholinobenzoate . It prioritizes actionable troubleshooting, mechanistic insight, and rigorous protocol validation.

Topic: Improving Reaction Selectivity & Synthetic Integrity Ticket ID: CHEM-SUP-8821 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Molecular Profile & Reactivity Matrix

Before troubleshooting, you must understand the competing electronic demands of this molecule. Ethyl 3-amino-4-morpholinobenzoate is a "push-pull" system:

  • The "Push": The morpholine ring (position 4) and the amino group (position 3) are strong electron donors. The morpholine nitrogen is tertiary (basic), while the aniline nitrogen is primary (nucleophilic).

  • The "Pull": The ethyl ester (position 1) is electron-withdrawing and susceptible to hydrolysis or transesterification.

Selectivity Challenge: The primary aniline amine (-NH₂) is your target nucleophile for derivatization, but the morpholine ring acts as a competitive base and the ester is a fragile electrophile.

Reactivity Heatmap
Functional GroupCharacterPrimary RiskMitigation
Aniline (-NH₂) Nucleophile (Soft)Bis-alkylation / OxidationControl stoichiometry; use inert atmosphere.
Morpholine (N-4) Base / DonorSalt formation / Trapping electrophilesUse non-nucleophilic auxiliary bases (e.g., DIPEA).
Ethyl Ester Electrophile (Hard)Hydrolysis / TransesterificationAvoid strong aqueous bases; use anhydrous alcohols.

Synthesis Workflow: Ensuring Upstream Purity

Selectivity issues often originate from impurities in the starting material. The synthesis of Ethyl 3-amino-4-morpholinobenzoate typically involves a Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Validated Synthesis Pathway

The following diagram illustrates the critical control points to prevent side reactions.

SynthesisPath Start Ethyl 4-fluoro-3-nitrobenzoate Step1 Step 1: SnAr (Morpholine substitution) Start->Step1 + Morpholine + DIPEA, DMF, 60°C Inter Intermediate: Ethyl 3-nitro-4-morpholinobenzoate Step1->Inter Risk: Ester Hydrolysis Step2 Step 2: Chemoselective Reduction (Nitro -> Amine) Inter->Step2 H2, Pd/C (10%) EtOH, RT Final Product: Ethyl 3-amino-4-morpholinobenzoate Step2->Final Risk: Over-reduction Control1 Selectivity Checkpoint: Anhydrous conditions required to protect Ester Control1->Step1

Caption: Figure 1. Optimized synthetic route highlighting the critical checkpoint for ester protection during the SnAr step.

Troubleshooting the Synthesis

Issue 1: Hydrolysis of the Ester during SnAr

  • Symptom: Appearance of a carboxylic acid peak (broad singlet ~11-13 ppm in ¹H NMR) or loss of the ethyl triplet/quartet.

  • Root Cause: Use of aqueous bases (NaOH, KOH) or wet solvents during the morpholine substitution.

  • Solution: Switch to DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF or Acetonitrile . DIPEA acts as a proton scavenger without attacking the ester.

Issue 2: Incomplete Reduction of the Nitro Group

  • Symptom: Yellow color persists; LCMS shows M-30 mass (nitroso intermediate) or M-16 (hydroxylamine).

  • Root Cause: Catalyst poisoning by the morpholine amine (which can coordinate to Pd).

  • Solution: Increase catalyst loading to 10 mol% Pd/C or switch to Fe/NH₄Cl (Iron powder reduction) in EtOH/Water. The Iron method is highly chemoselective and will not touch the ester or the morpholine ring [1].

Downstream Selectivity: Derivatization Guide

Most users acquire this compound to react the aniline amine (e.g., amide coupling). This is where selectivity fails most often.

Protocol: Chemoselective Acylation

Goal: Acylate the aniline -NH₂ without reacting the morpholine or hydrolyzing the ester.

Reagents:

  • Substrate: Ethyl 3-amino-4-morpholinobenzoate (1.0 eq)

  • Acyl Chloride (1.05 eq)

  • Base: Pyridine (1.1 eq) or Triethylamine (1.2 eq)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM under

    
     atmosphere. Cool to 0°C .
    
    • Why? Low temperature suppresses the reactivity of the tertiary morpholine nitrogen and prevents ester hydrolysis by adventitious moisture.

  • Base Addition: Add Pyridine dropwise.

    • Mechanism:[1][2][3][4][5] Pyridine acts as an acyl transfer catalyst and acid scavenger. It is less basic than the morpholine, preventing the morpholine from becoming the primary proton trap (which would precipitate it as a salt).

  • Acyl Chloride Addition: Add the acyl chloride slowly (over 10 mins).

    • Selectivity Check: If the reaction turns black or tarry, the amine is oxidizing. Ensure strict inert atmosphere.

  • Quench: Quench with saturated

    
    . Do not use strong acid (HCl) for workup, as it will protonate the morpholine and drag the product into the aqueous layer.
    
Selectivity Logic Diagram

SelectivityLogic Reaction Reaction Mixture: Substrate + R-COCl PathA Path A (Desired): Attack by Aniline NH2 Reaction->PathA Kinetic Control (0°C) Nucleophilicity: NH2 > Morpholine PathB Path B (Side Reaction): Interaction with Morpholine N Reaction->PathB Reversible Acylammonium salt (Unstable, reverts upon workup) PathC Path C (Side Reaction): Attack on Ester Reaction->PathC Requires H2O/OH- (Prevented by Anhydrous conditions) Result Stable Amide Product PathA->Result

Caption: Figure 2. Mechanistic pathways during acylation.[1][2] Path A is favored by kinetic control and the instability of the N-acyl morpholinium species.

Frequently Asked Questions (FAQ)

Q1: My product is stuck in the aqueous layer during extraction. What happened?

  • Diagnosis: You likely used an acidic wash (e.g., 1M HCl) to remove excess amine base.

  • Explanation: The morpholine nitrogen is basic (

    
    ). In acid, it protonates, making the entire molecule a water-soluble salt.
    
  • Fix: Adjust the aqueous layer pH to ~9-10 using saturated

    
     before extraction. This ensures the morpholine is neutral and the molecule partitions into the organic solvent (DCM or EtOAc).
    

Q2: Can I use LiAlH₄ to reduce the nitro precursor?

  • Answer: No.

  • Reasoning: Lithium Aluminum Hydride (LiAlH₄) is a non-selective reducing agent. It will reduce the nitro group and the ethyl ester (to a benzyl alcohol).

  • Alternative: Use catalytic hydrogenation (

    
    , Pd/C) or Tin(II) chloride (
    
    
    
    ) for chemoselectivity [2].

Q3: I see a "double spot" on TLC after acylation. Is it bis-acylation?

  • Analysis: Bis-acylation of the aniline is possible but difficult due to steric hindrance from the neighboring morpholine ring.

  • Likely Culprit: It is more likely Rotamers . The amide bond has restricted rotation, often showing two spots on TLC or split peaks in NMR.

  • Verification: Run a high-temperature NMR (e.g., at 50°C). If the peaks coalesce, they are rotamers, not impurities.

References

  • Beilstein J. Org. Chem. (2011).[2][6] Selective reduction of nitro compounds. Retrieved from [Link]

  • Organic Syntheses . Ethyl 4-aminobenzoate (Benzocaine) Synthesis. (General procedure adapted for morpholine derivatives). Retrieved from [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for Ethyl 3-amino-4-morpholinobenzoate. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Ethyl 3-amino-4-morpholinobenzoate

Welcome to the dedicated support resource for the HPLC analysis of Ethyl 3-amino-4-morpholinobenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for the HPLC analysis of Ethyl 3-amino-4-morpholinobenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting chromatographic methods for this compound. Here, we address common challenges with practical, field-tested solutions grounded in scientific principles.

Introduction to the Analyte

Ethyl 3-amino-4-morpholinobenzoate is a substituted aromatic amine and an ester. Its molecular structure presents a unique set of challenges for reverse-phase HPLC method development. The basic amino group is prone to causing peak tailing due to interactions with residual silanols on silica-based stationary phases, while the morpholino and ethyl benzoate moieties contribute to its overall hydrophobicity.[1][2][3] A successful method will mitigate the undesirable ionic interactions while providing adequate retention and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Peak Shape and Tailing Issues

Question 1: My peak for Ethyl 3-amino-4-morpholinobenzoate is exhibiting significant tailing. What are the primary causes and how can I resolve this?

Answer: Peak tailing for a basic compound like Ethyl 3-amino-4-morpholinobenzoate is most commonly caused by secondary ionic interactions between the protonated amine group and deprotonated, acidic silanol groups on the surface of the silica-based stationary phase.[4][5][6] This interaction is highly dependent on the mobile phase pH.[7][8]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: This is the most critical parameter for controlling the peak shape of ionizable compounds.[7][9][10]

    • Low pH (2.5-3.5): At a low pH, the amino group on your analyte will be fully protonated (carrying a positive charge). Crucially, the surface silanol groups will also be protonated and therefore neutral.[11] This neutralization of the silanols minimizes the ionic interaction, leading to a more symmetrical peak. A good starting point is a mobile phase containing an acidic modifier like 0.1% formic acid.[12][13]

    • Mid-Range pH (4-7): This range should generally be avoided. The analyte is still protonated, but the silanols are increasingly deprotonated (negatively charged), which maximizes the undesirable ionic interactions and often results in severe peak tailing.[6]

    • High pH (8-10): At a high pH, the analyte's amino group will be neutral, eliminating the ionic interaction with silanols. However, this necessitates the use of a pH-stable column (e.g., a hybrid or polymer-based C18), as traditional silica columns can dissolve at a pH above 7.5.[8]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica that has fewer accessible silanol groups. Ensure you are using a well-end-capped column, where most residual silanols are chemically bonded to prevent interaction.[5][6]

    • Columns with Embedded Polar Groups: If tailing persists, consider a column with an embedded polar group. These stationary phases have a hydrophilic group that helps shield the analyte from the silica surface, improving peak shape for basic compounds.[14]

  • Check for Column Degradation: Peak tailing that develops over time can be a sign of column bed deformation or a partially blocked inlet frit.[4] If you suspect a blockage, you can try reversing the column (if the manufacturer allows) and flushing it to waste with a strong solvent.[4]

Summary of Mobile Phase pH Effects on Peak Shape:

pH RangeAnalyte Charge (Amino Group)Silanol Group ChargeInteraction PotentialExpected Peak Shape
2.5 - 3.5 Positive (R-NH3+)Neutral (Si-OH)MinimizedSymmetrical
4.0 - 7.0 Positive (R-NH3+)Negative (Si-O-)MaximizedSevere Tailing
8.0 - 10.0 Neutral (R-NH2)Negative (Si-O-)MinimizedSymmetrical *

*Requires a high-pH stable column.

Category 2: Retention and Resolution Problems

Question 2: I have poor retention for my analyte; it elutes too close to the void volume. How can I increase its retention time?

Answer: Insufficient retention in reverse-phase HPLC indicates that the analyte is not interacting strongly enough with the non-polar stationary phase. To increase retention, you must make the mobile phase more polar, which will drive the analyte onto the stationary phase.

Troubleshooting Steps:

  • Decrease Organic Solvent Percentage: This is the most direct way to increase retention in reverse-phase chromatography.[15] By reducing the amount of acetonitrile or methanol in your mobile phase, you increase its polarity, forcing the relatively non-polar analyte to interact more with the C18 stationary phase and increasing its retention time.[13][15]

    • Systematic Approach: Decrease the organic content in 5% increments (e.g., from 60% acetonitrile to 55%) and observe the change in retention time.

  • Change the Organic Solvent: Acetonitrile and methanol have different solvent strengths.

    • Methanol vs. Acetonitrile: Acetonitrile generally has a stronger elution strength in reverse-phase HPLC.[16] Therefore, switching from acetonitrile to the same percentage of methanol will increase the retention time because methanol is a weaker organic modifier.[17]

Workflow for Optimizing Retention:

G Start Poor Retention (Analyte at Void Volume) A Initial Mobile Phase: e.g., 60% Acetonitrile / 40% Water (0.1% FA) Start->A B Decrease Organic Content by 5-10% (e.g., to 50% ACN) A->B C Is Retention Time (k') Adequate? (Target k' > 2) B->C D Switch to Weaker Organic Solvent (e.g., Acetonitrile -> Methanol) C->D  No E Retention Optimized C->E  Yes D->B Re-optimize % F Consider a More Retentive Column (e.g., C30 or Phenyl-Hexyl) D->F If still inadequate

Caption: Systematic workflow for increasing analyte retention.

Question 3: My analyte co-elutes with an impurity. How can I improve the resolution?

Answer: Resolution is a function of column efficiency, selectivity, and retention. To separate two co-eluting peaks, you must change the selectivity of your chromatographic system, which means altering the relative interaction of the two compounds with the stationary and mobile phases.[18][19]

Troubleshooting Steps:

  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is a powerful tool for changing selectivity.[20][21] Their different chemical properties can alter the elution order of closely related compounds.[22]

    • Modify pH: A small change in the mobile phase pH can differentially alter the ionization state of your analyte and the impurity (if it is also ionizable), leading to a significant change in their respective retention times and potentially achieving separation.[13]

  • Adjust the Gradient Slope (for Gradient Methods): If you are using a gradient elution, making the slope shallower (i.e., increasing the gradient time for the same change in organic percentage) will often improve the resolution of closely eluting peaks.

Illustrative Gradient Optimization:

ParameterMethod 1 (Poor Resolution)Method 2 (Improved Resolution)Rationale
Gradient Time 10 minutes20 minutesA shallower gradient provides more time for peaks to separate.
Gradient Profile 20% to 80% ACN20% to 80% ACNThe same organic range is spread over a longer duration.
Flow Rate 1.0 mL/min1.0 mL/minKept constant to isolate the effect of the gradient slope.
  • Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column is the next logical step.

    • Phenyl-Hexyl Phase: A phenyl-hexyl column offers pi-pi interactions, which can be very effective for separating aromatic compounds like Ethyl 3-amino-4-morpholinobenzoate from its impurities.[17][21]

    • Pentafluorophenyl (PFP) Phase: PFP columns provide unique selectivity through multiple interaction mechanisms, making them an excellent choice when C18 and Phenyl columns fail to provide the desired separation.

Decision Tree for Improving Resolution:

G Start Co-elution of Analyte and Impurity A Is method Isocratic or Gradient? Start->A B_iso Isocratic: Change % Organic A->B_iso Isocratic B_grad Gradient: Make slope shallower A->B_grad Gradient C Change Organic Modifier (Acetonitrile <-> Methanol) B_iso->C B_grad->C D Adjust Mobile Phase pH (e.g., 2.8 -> 3.1) C->D If no success F Resolution Achieved C->F Success E Change Stationary Phase (C18 -> Phenyl-Hexyl or PFP) D->E If no success D->F Success E->F Success

Caption: Troubleshooting logic for co-eluting peaks.

Experimental Protocols

Protocol 1: Starting HPLC Method for Ethyl 3-amino-4-morpholinobenzoate

This protocol provides a robust starting point for method development. The use of a modern, high-purity column and an acidic mobile phase is intended to produce good peak shape from the outset.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Time 0.0 min: 30% B

    • Time 15.0 min: 70% B

    • Time 15.1 min: 30% B

    • Time 20.0 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm and 310 nm (or as determined by a UV scan of the analyte).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.1 mg/mL.[2][23]

References

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • AnalyteGuru from Thermo Fisher Scientific. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Agilent. (2022). Tips to Help Maximize Resolution.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Cogent, Microsolv Technology Corporation. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • Lab-Training.com. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • YouTube. (2022). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography.
  • AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

Sources

Optimization

Technical Support Center: Ethyl 3-amino-4-morpholinobenzoate (EAMB)

Topic: Troubleshooting Unexpected Reactivity in FGFR Inhibitor Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active | Updated: October 2023 Introduction: The "Deceptive" Intermediate Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Reactivity in FGFR Inhibitor Synthesis

Audience: Medicinal Chemists & Process Development Scientists Status: Active | Updated: October 2023

Introduction: The "Deceptive" Intermediate

Ethyl 3-amino-4-morpholinobenzoate (EAMB) is a critical scaffold in the synthesis of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, most notably PD 173074 (FGFR1 inhibitor).

While it appears to be a standard substituted aniline, researchers frequently report "unexpected" failures during downstream functionalization. These failures are rarely due to reagent quality but rather the unique electronic and steric interplay between the bulky, electron-rich morpholine ring and the adjacent amine/ester groups.

This guide addresses the three most common "silent failures" reported in EAMB chemistry:

  • The Steric Wall: Failure of the C-3 amine to react with isocyanates/acyl chlorides.

  • The Deactivated Ester: Inability to cyclize or saponify the ester under standard conditions.

  • The "M+16" Ghost: Persistent impurities during oxidative workups.

Troubleshooting Modules (Q&A)
Module 1: The "Steric Wall" (Amine Nucleophilicity)

User Report:

"I am trying to react EAMB with an isocyanate to form the urea intermediate for PD 173074. The reaction stalls at 30% conversion even with excess reagent. Why is this aniline so unreactive?"

Technical Diagnosis: The issue is Steric Shielding , not low nucleophilicity. The morpholine ring at the C-4 position is not planar; it adopts a chair conformation. This creates significant steric bulk that physically blocks the trajectory of incoming electrophiles toward the C-3 amine. Furthermore, the morpholine oxygen can form a weak intramolecular hydrogen bond with the aniline protons, locking the amine in a less accessible conformation.

Root Cause Analysis (Pathway Diagram):

StericShielding cluster_0 Steric & Electronic Clash EAMB EAMB (Substrate) Morpholine 4-Morpholine (Bulky Chair Conf.) EAMB->Morpholine Amine 3-Amino Group EAMB->Amine Morpholine->Amine Steric Blockade Reagent Isocyanate/Electrophile Reagent->Amine Blocked Approach Product Urea/Amide Reagent->Product Requires Heat/Catalyst

Caption: The 4-morpholine group creates a steric "umbrella" protecting the 3-amino group.

Corrective Protocol:

  • Solvent Switch: Switch from DCM or THF to Toluene or Dioxane .

  • Thermal Activation: Heat is required to overcome the rotational barrier. Run the reaction at 80–100°C .

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). The pyridine acts as a nucleophilic catalyst, transferring the acyl group more effectively to the hindered aniline.

Module 2: The "Deactivated Ester" (Cyclization Failure)

User Report:

"I formed the urea, but the subsequent base-mediated cyclization to the quinazoline/pyrimidine core fails. The ethyl ester remains untouched even with NaOEt/EtOH reflux."

Technical Diagnosis: The issue is Electronic Deactivation via Resonance. The morpholine nitrogen is a powerful electron donor. Through resonance, it pushes electron density into the benzene ring. This density is delocalized to the para position—exactly where the ester carbonyl sits. This makes the ester carbonyl carbon significantly less electrophilic than a standard benzoate, rendering it resistant to nucleophilic attack (by the urea nitrogen or external bases).

Mechanistic Insight:

  • Standard Benzoate: Moderate electrophile.

  • 4-Morpholino Benzoate: Poor electrophile (Vinylogous carbamate character).

Data Comparison: Ester Hydrolysis Rates (Relative) | Substrate | Relative Rate (


) | Conditions |
| :--- | :--- | :--- |
| Ethyl Benzoate | 1.0 | 1M NaOH, 25°C |
| Ethyl 4-Aminobenzoate | 0.08 | 1M NaOH, 25°C |
| Ethyl 3-amino-4-morpholinobenzoate  | < 0.01  | 1M NaOH, 25°C  |

Corrective Protocol (For Cyclization/Hydrolysis):

  • Avoid Protic Solvents: Ethanol/NaOEt often fails because the ethoxide is solvated and not basic enough to attack the deactivated ester.

  • Use "Naked" Anions: Use LiOH in THF/Water (4:1) at 60°C for hydrolysis. The THF solvates the cation, leaving the hydroxide "naked" and more reactive.

  • Cyclization Agent: If trying to close the ring, avoid basic ethanol. Use POCl₃ (if converting to a chloro-intermediate first) or HMDS/I₂ protocols which activate the ester/amide electronically rather than relying on pure nucleophilic attack.

Module 3: The "M+16" Ghost (Impurity Profiling)

User Report:

"My LCMS shows a persistent impurity with Mass M+16. Is this the hydrolyzed acid?"

Technical Diagnosis: No. The hydrolyzed acid would be M-28 (loss of ethyl). An M+16 peak indicates N-Oxidation . Morpholines are susceptible to oxidation to Morpholine N-oxide . This often happens if:

  • The reaction mixture was exposed to air in dilute solution for long periods.

  • Peroxides were present in the ether/THF used during workup.

Prevention Strategy:

  • Peroxide Test: Ensure all ethereal solvents are peroxide-free.

  • Antioxidant: Add trace amounts of BHT to the workup solvent if the product is stored in solution.

  • Purification: N-oxides are much more polar. They can be removed via a short silica plug eluting with 5% MeOH/DCM.

Validated Experimental Protocols
Protocol A: High-Yield Urea Synthesis (Overcoming Sterics)

Use this for the synthesis of PD 173074 precursors.

  • Setup: Flame-dried 100 mL RBF under Argon.

  • Reagents:

    • EAMB (1.0 eq)

    • Isocyanate (1.2 eq)

    • Solvent: Anhydrous Toluene (0.5 M concentration - High concentration is key).

  • Procedure:

    • Dissolve EAMB in Toluene.

    • Add Isocyanate dropwise at RT.

    • CRITICAL STEP: Heat to 90°C for 4 hours. (Do not stir at RT; the product precipitates and coats unreacted starting material).

    • Cool to 0°C. Filter the precipitate.

    • Wash: Wash cake with cold Hexane (removes excess isocyanate) and cold Et₂O (removes trace morpholine impurities).

  • Expected Yield: >85% (White powder).

Protocol B: Saponification of the Deactivated Ester

Use this if you need the free carboxylic acid.

  • Reagents:

    • EAMB (1.0 eq)

    • LiOH·H₂O (3.0 eq)

    • Solvent: THF / Water (3:1 ratio).

  • Procedure:

    • Dissolve EAMB in THF first (ensure complete dissolution).

    • Add LiOH solution.

    • Heat to 65°C (Reflux) for 12–16 hours. Note: Monitoring by TLC will show slow conversion. Do not stop early.

    • Workup: Carefully adjust pH to 6.0 with 1M HCl. The zwitterionic amino-acid will precipitate.

    • Do NOT extract: The product is highly water-soluble due to the morpholine. Collect by filtration or lyophilization.

Pathway Visualization

The following diagram illustrates the competing electronic effects that dictate the reactivity of EAMB.

ReactivityLandscape cluster_inputs Electronic Inputs cluster_outcomes Reaction Outcomes Morpholine 4-Morpholine Group (Strong Donor) Ester 1-Ethyl Ester (Electrophile) Morpholine->Ester Resonance Donation (+M) Reduces Electrophilicity Outcome1 Deactivated Ester (Hydrolysis Resistant) Morpholine->Outcome1 Outcome2 Sterically Hindered Amine (Slow Acylation) Morpholine->Outcome2 Steric Bulk Action Required Adjustments Outcome1->Action Use LiOH/THF or POCl3 Outcome2->Action Use Heat (90°C) & Toluene

Caption: Morpholine donation deactivates the ester, while its bulk hinders the amine.

References
  • Thompson, A. M., et al. (2000). "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616.

  • Mohammadi, M., et al. (1998). "Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain." The EMBO Journal, 17(20), 5896–5904.

  • Showalter, H. D., et al. (1999). "Tyrosine kinase inhibitors. 16. 6,5,6-tricyclic benzothieno[3,2-d]pyrimidines and pyrimido[5,4-b]- and -[4,5-b]indoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 42(26), 5464–5474.

  • PubChem Compound Summary. (2023). "Ethyl 3-amino-4-morpholinobenzoate." National Center for Biotechnology Information.

Troubleshooting

Technical Support Center: Troubleshooting in Reactions Involving Ethyl 3-amino-4-morpholinobenzoate

Document ID: TSC-EAMB-2026-02-02 Disclaimer: This document is intended for use by trained professionals in chemistry and drug development. All procedures should be conducted with appropriate personal protective equipment...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-EAMB-2026-02-02

Disclaimer: This document is intended for use by trained professionals in chemistry and drug development. All procedures should be conducted with appropriate personal protective equipment (PPE) in a certified laboratory setting.

Introduction: Reframing the Challenge

Researchers utilizing Ethyl 3-amino-4-morpholinobenzoate in catalytically driven syntheses, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), occasionally report issues with reaction performance, including sluggishness or complete stalls. A common misconception is that the reagent itself is a faulty catalyst.

It is critical to clarify that Ethyl 3-amino-4-morpholinobenzoate is a reagent or building block, not a catalyst. The performance issues almost certainly arise from this compound, or impurities within it, acting as a poison to the transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) employed in the reaction. This guide provides a structured troubleshooting framework to diagnose and mitigate these poisoning effects.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A: Catalyst poisoning occurs when a substance, often an impurity or even a reactant, binds to the active sites of a catalyst.[1] This binding is often strong and can be irreversible, blocking the intended reactants from accessing the catalyst and thereby slowing or completely stopping the desired chemical reaction.[1]

Q2: Why would Ethyl 3-amino-4-morpholinobenzoate poison my catalyst?

A: The structure of Ethyl 3-amino-4-morpholinobenzoate contains two key features that are known to inhibit or poison transition metal catalysts:

  • Primary Arylamine (-NH₂): The lone pair of electrons on the nitrogen can coordinate strongly to the metal center of the catalyst (e.g., Palladium).

  • Tertiary Amine (Morpholine Ring): Similarly, the nitrogen atom in the morpholine ring possesses a lone pair that can bind to the catalyst.

This strong coordination can occupy the sites needed for the catalytic cycle to proceed, effectively deactivating the catalyst.[2][3]

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A: The primary symptoms include:

  • Sluggish or Stalled Reaction: The reaction fails to proceed to completion, even with extended reaction times or heating.[4]

  • Formation of Byproducts: Catalyst decomposition can lead to side reactions, such as the homocoupling of starting materials.[5]

  • Color Change: A visible change in the reaction mixture, such as the formation of black precipitate ("palladium black"), indicates that the Pd(0) catalyst has aggregated and fallen out of the solution, rendering it inactive.[6]

Q4: Besides the molecule itself, what other sources of poison should I consider?

A: Impurities within the Ethyl 3-amino-4-morpholinobenzoate reagent are a significant concern. Potential problematic impurities could include:

  • Residual Starting Materials or Byproducts: Unreacted starting materials or side products from the synthesis of the reagent may contain catalyst poisons.[7][8]

  • Sulfur Compounds: If sulfur-containing reagents were used in the synthesis, even trace amounts can act as potent poisons for catalysts like palladium.[1]

  • Halides: Excess halides can interfere with the catalytic cycle.

  • Oxidized Species: Aniline derivatives can be susceptible to oxidation, and the resulting byproducts (like N-oxides or nitroso compounds) can interfere with the reaction.[9]

Part 2: Troubleshooting Guide & Diagnostic Workflow

This section is designed as a logical flow to help you pinpoint the cause of your reaction failure.

My reaction is sluggish or has failed. Where do I start?
Step 1: Verify the Core Reaction Components (Excluding the Amine Reagent)

Before blaming the amine, ensure all other components are sound.

  • Q: Is my catalyst active?

    • A: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[6] Consider using a fresh batch or a more robust pre-catalyst. Run a trusted control reaction (a reaction you know works well) with the same batch of catalyst to confirm its activity.

  • Q: Are my solvents and base pure and properly prepared?

    • A: Oxygen can deactivate both the catalyst and phosphine ligands.[6] Ensure solvents are rigorously degassed. Use fresh, high-purity bases.

  • Q: Is my ligand-to-metal ratio correct?

    • A: An incorrect ratio can lead to catalyst decomposition. This is typically between 1:1 and 4:1, depending on the specific ligand and reaction.[6]

If all these components check out, the amine reagent is the likely culprit.

Step 2: Diagnose Reagent-Based Catalyst Poisoning

The following diagram outlines the workflow to determine if your Ethyl 3-amino-4-morpholinobenzoate is the source of the problem.

G cluster_0 Diagnostic Workflow A Reaction Failure: Sluggish or Stalled B Run Control Experiment: Replace amine with a known 'clean' substrate (e.g., aniline, 4-methoxyaniline) A->B C Did Control Reaction Succeed? B->C D Poisoning by Ethyl 3-amino-4-morpholinobenzoate is HIGHLY LIKELY C->D  Yes E Issue is NOT the amine reagent. Re-evaluate catalyst, ligand, solvent, or base. C->E  No F Proceed to Mitigation Protocols D->F G cluster_1 Poisoning Reagent Pd Pd(0)L_n Reagent Ethyl 3-amino-4-morpholinobenzoate N1 NH₂ Lone Pair Reagent->N1 N2 Morpholine N Lone Pair Reagent->N2 N1->Pd Strong Coordination N2->Pd Blocks Active Site Pd_poisoned Poisoned Pd Complex

Caption: Mechanism of catalyst deactivation by nitrogen lone pair coordination.

Part 4: Mitigation and Prevention Protocols

If diagnosis confirms the amine reagent is the issue, the following purification and procedural protocols are recommended.

Protocol 1: Reagent Purification

Impurities are a common cause of catalyst poisoning. Purifying the reagent before use is often the most effective solution.

Purification MethodProcedureSuitability & Notes
Recrystallization Dissolve the solid reagent in a minimum amount of a hot solvent (e.g., Ethanol, Ethyl Acetate/Heptane) and allow it to cool slowly. Collect the resulting crystals by filtration.Excellent for removing less soluble or more soluble impurities. The choice of solvent is critical and may require some screening.
Activated Carbon Treatment Stir a solution of the reagent (e.g., in Ethyl Acetate or Dichloromethane) with a small amount (1-5 wt%) of activated carbon for 30-60 minutes at room temperature. Filter through a pad of celite to remove the carbon.Effective for removing highly colored or polar impurities.
Column Chromatography Pass a concentrated solution of the reagent through a short plug of silica gel or activated alumina, eluting with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). [4][10]Highly effective but can be lower yielding and requires more solvent. Best for removing a wide range of impurities. Using a mobile phase modifier like triethylamine (0.5-1%) can improve recovery from silica gel. [10]
Protocol 2: Experimental Design to Mitigate Poisoning

If purification is not feasible or insufficient, modifying the reaction conditions can help.

Step-by-Step Methodology:
  • Use a Robust Pre-catalyst: Modern Buchwald or other well-defined pre-catalysts are often more resistant to poisoning than in-situ generated catalysts from sources like Pd(OAc)₂ or Pd₂(dba)₃. [4]2. Increase Catalyst Loading: As a direct but less elegant solution, cautiously increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%). This provides more active sites, some of which will remain available even if poisoning occurs.

  • Modify Ligand Choice and Ratio:

    • Use Electron-Rich, Bulky Ligands: Ligands like bulky biarylphosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can sometimes form more stable and reactive palladium complexes that are less susceptible to displacement by the poisoning amine. [11] * Increase Ligand:Palladium Ratio: Increasing the ratio slightly (e.g., from 1.1:1 to 1.5:1 or 2:1) can sometimes help stabilize the active catalytic species against deactivation. [4]4. Slow Addition of the Amine Reagent: Instead of adding all the Ethyl 3-amino-4-morpholinobenzoate at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the potential poison low, allowing the catalytic cycle to compete more effectively.

References

  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
  • Poisoning and deactivation of palladium c
  • Aniline derivative-induced methemoglobin in r
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC - NIH.
  • Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. (2020). PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).

Sources

Optimization

"Ethyl 3-amino-4-morpholinobenzoate" solvent effects on synthesis

Topic: Ethyl 3-amino-4-morpholinobenzoate Executive Summary Ethyl 3-amino-4-morpholinobenzoate is a critical pharmacophore, often serving as a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban ana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-amino-4-morpholinobenzoate

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate is a critical pharmacophore, often serving as a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other substituted benzamide therapeutics.[1][2][3] Its synthesis typically involves two distinct phases:

  • Nucleophilic Aromatic Substitution (

    
    ):  Reaction of ethyl 4-chloro-3-nitrobenzoate with morpholine.[2]
    
  • Catalytic Hydrogenation: Reduction of the nitro group to the amine.[2][4]

This guide addresses the critical solvent effects that dictate reaction kinetics, impurity profiles (specifically ester hydrolysis and hydroxylamine accumulation), and isolation yields.

Phase 1: The Coupling (Morpholine Addition)

Context: The displacement of the chlorine atom at the 4-position is activated by the ortho-nitro group.[2] However, the choice of solvent dramatically alters the reaction rate and the impurity profile.

Q1: Why is my reaction rate significantly slower in Ethanol compared to DMF, even at reflux?

A: This is a classic solvent-nucleophile interaction effect.

  • The Mechanism: In

    
     reactions, the nucleophile (morpholine) must attack the aromatic ring.
    
  • The Solvent Effect: Ethanol is a protic solvent .[2] It forms strong hydrogen bonds with the nitrogen lone pair of the morpholine. This "solvation shell" stabilizes the nucleophile, effectively lowering its ground-state energy and making it less reactive (less nucleophilic).[2]

  • The DMF Advantage: DMF is a polar aprotic solvent .[2] It solvates cations well but leaves the morpholine anion (or neutral amine) relatively "naked" and highly reactive.

  • Recommendation: If you must use Ethanol (for Green Chemistry compliance), you will need to increase the equivalents of morpholine (acting as its own base) or increase the temperature. However, switching to Acetonitrile (MeCN) or DMF will increase the reaction rate by orders of magnitude.

Q2: I am detecting a "des-ethyl" impurity (approx. 5-10%). What is happening?

A: You are observing ester hydrolysis (saponification).[2]

  • Cause: This occurs if your solvent contains water and you are using an inorganic base (like

    
    ) or excess morpholine at high temperatures.[2] The hydroxide ion (generated from trace water + base) attacks the ester carbonyl instead of the aromatic ring.
    
  • Troubleshooting Protocol:

    • Check Water Content: Ensure your solvent is anhydrous (<0.1% water).[2]

    • Base Selection: If using DMF, switch from inorganic bases (Carbonates) to an organic base like DIPEA (Hünig's base) , which is less likely to promote hydrolysis in non-aqueous media.

    • Switch Solvent: Toluene is an excellent alternative.[2] It is non-polar, preventing water miscibility, and allows water to be removed via a Dean-Stark trap if necessary.[2]

Phase 2: Nitro Reduction (Hydrogenation)

Context: Converting ethyl 4-morpholino-3-nitrobenzoate to the target amine using


 and Pd/C.
Q3: The reaction stalls at 90% conversion. Adding more catalyst doesn't help. Why?

A: This is likely a solubility-induced catalyst poisoning .[2]

  • The Issue: The starting material (nitro compound) is often less soluble than the product (amine) in non-polar solvents, but in alcohols (EtOH/MeOH), the amino-ester product can sometimes crystallize or "gum up" the catalyst surface if the concentration is too high.

  • Solvent Effect: While Ethanol is standard, it may not solvate the intermediate nitroso/hydroxylamine species well, leading to stalling.[2]

  • Solution: Use a co-solvent system .[2]

    • Recommended Mix: Ethyl Acetate : Ethanol (1:1).[2] Ethyl acetate is an excellent solvent for the amino-ester product, keeping it in solution and off the catalyst surface.[2]

Q4: I see a persistent impurity at M-16 (Mass-16) relative to the product.

A: This is the Hydroxylamine intermediate (


).[2]
  • Mechanism: Reduction proceeds Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine.[2] The final step is often the slowest.[2]
  • Solvent Fix: Acidic conditions accelerate the reduction of the hydroxylamine.

  • Protocol: Add 1-2 equivalents of Acetic Acid to the hydrogenation solvent. This protonates the hydroxylamine, facilitating the final reduction step to the amine.

Summary of Solvent Recommendations
Process StepRecommended SolventAlternativeCritical Parameter to Monitor

Coupling
Acetonitrile or DMF TolueneWater content (prevents hydrolysis).
Work-up (

)
Water/Ethyl Acetate --pH control (remove excess morpholine).[2]
Hydrogenation EtOAc : EtOH (1:1) MethanolSolubility of product; removal of heat.[2]
Crystallization Ethanol/Heptane IPACooling rate (controls crystal size).
Visualizing the Pathway & Troubleshooting

The following diagram illustrates the synthesis flow and the critical decision points regarding solvent selection.

G Start Ethyl 4-chloro-3-nitrobenzoate SNAr Step 1: SNAr Reaction (Morpholine) Start->SNAr + Morpholine Inter Intermediate: Ethyl 4-morpholino-3-nitrobenzoate SNAr->Inter Solvent: DMF/MeCN (Fast, Clean) Imp1 Impurity: Acid (Hydrolysis) SNAr->Imp1 Solvent: Wet EtOH (Side Reaction) Red Step 2: Reduction (H2, Pd/C) Inter->Red + H2, Pd/C Prod Target: Ethyl 3-amino-4-morpholinobenzoate Red->Prod Solvent: EtOAc/EtOH (High Solubility) Imp2 Impurity: Hydroxylamine (Incomplete Red.) Red->Imp2 Solvent: Pure EtOH (Stalling) Imp1->SNAr Fix: Dry Solvent / Toluene Imp2->Red Fix: Add Acetic Acid

Figure 1: Synthesis workflow for Ethyl 3-amino-4-morpholinobenzoate highlighting solvent-dependent impurity pathways.

Experimental Protocol (Optimized)
Step 1: Synthesis of Ethyl 4-morpholino-3-nitrobenzoate
  • Charge a reactor with Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and Acetonitrile (5 vol).

  • Add Morpholine (2.2 eq) dropwise while maintaining temperature

    
     (Exothermic).
    
  • Heat to reflux (

    
    ) for 4-6 hours.
    
  • IPC (In-Process Control): Check HPLC for starting material

    
    .
    
  • Work-up: Cool to RT. Concentrate solvent.[2][5] Add Water (5 vol) and extract with Ethyl Acetate.[2] Wash organic layer with 5% Citric Acid (removes excess morpholine).[2]

  • Yield: Expect 90-95% as a yellow solid.

Step 2: Synthesis of Ethyl 3-amino-4-morpholinobenzoate
  • Charge autoclave with nitro-intermediate (from Step 1) and Ethyl Acetate:Ethanol (1:1) (10 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Optional: Add Acetic Acid (0.5 vol) if hydroxylamine history exists.

  • Hydrogenate at 3-5 bar

    
     pressure at 
    
    
    
    for 6 hours.
  • Filter catalyst over Celite.

  • Isolate: Concentrate filtrate. Recrystallize from Ethanol/Heptane to obtain the target as an off-white solid.[2]

References
  • Preparation of Apixaban and Intermediates. (2018).[2][6] U.S. Patent No.[2] 9,932,336.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Link

  • Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes. (2012). Russian Journal of Physical Chemistry A. Link

  • Ethyl 4-chloro-3-nitrobenzoate: Synthesis and Crystal Structure. (2011). Acta Crystallographica Section E. Link

  • Process for the preparation of Apixaban. (2017). European Patent EP 3212620 B1. Link

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-amino-4-morpholinobenzoate vs. Known Kinase Inhibitors: A Structural &amp; Performance Guide

The following is a comprehensive comparison guide for Ethyl 3-amino-4-morpholinobenzoate versus established kinase inhibitors. This guide is structured for researchers and drug discovery professionals, treating the subje...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive comparison guide for Ethyl 3-amino-4-morpholinobenzoate versus established kinase inhibitors. This guide is structured for researchers and drug discovery professionals, treating the subject as a critical pharmacophore scaffold used in the design of high-potency inhibitors (e.g., targeting EGFR, PI3K, or BCR-ABL).

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate (EAMB) is not a marketed therapeutic agent but a "privileged scaffold" (intermediate) in the synthesis of Type I and Type II kinase inhibitors. Its structural homology to the solvent-exposed and hinge-binding domains of blockbuster drugs makes it a critical reference point for fragment-based drug design (FBDD).

This guide compares the EAMB scaffold against fully optimized kinase inhibitors (Gefitinib , Imatinib , and Idelalisib ) to demonstrate how this core fragment contributes to solubility, selectivity, and binding efficiency.

Quick Comparison Matrix
FeatureEthyl 3-amino-4-morpholinobenzoate (EAMB)Gefitinib (Iressa)Idelalisib (Zydelig)
Role Synthetic Intermediate / FragmentEGFR Inhibitor (Marketed)PI3Kδ Inhibitor (Marketed)
Molecular Weight 250.29 g/mol 446.90 g/mol 415.42 g/mol
Key Moiety 3-amino (H-donor) + 4-morpholino (Solubilizer)Morpholino-propoxy (Solvent interaction)Purine scaffold (Hinge binder)
LogP (Calc) ~1.8 (Moderate Lipophilicity)3.2 (Lipophilic)2.5 (Balanced)
Primary Utility Precursor for amide/urea couplingTreatment of NSCLCTreatment of CLL/FL

Technical Analysis: The Scaffold vs. The Drug

Structural Homology & Pharmacophore Mapping

The 3-amino-4-morpholinophenyl motif is a recurring design element in medicinal chemistry.

  • The Morpholine Ring: In EAMB, this group at the para position mimics the solvent-interaction tails found in drugs like Gefitinib . It prevents metabolic "grease balls" by lowering LogP and improving aqueous solubility.

  • The Amino Group: Located at the meta position, this primary amine is the "warhead attachment point." In final drugs, this nitrogen is often acylated to form an amide or urea that hydrogen bonds with the kinase hinge region (e.g., Glu762 in EGFR).

Mechanism of Action (Precursor vs. Active)

While EAMB itself lacks nanomolar potency (IC50 > 10 µM typically), it is converted into potent inhibitors via Fragment Evolution .

  • EAMB (Fragment): Weak binding; primarily hydrophobic interactions.

  • Optimized Inhibitor: The ester group of EAMB is hydrolyzed and coupled to a heterocyclic hinge binder (e.g., quinazoline or pyrimidine), resulting in sub-nanomolar affinity.

Visualization: Fragment Evolution Pathway

The following diagram illustrates how EAMB is structurally transformed into a bioactive kinase inhibitor.

FragmentEvolution cluster_0 Pharmacophore Maturation EAMB Ethyl 3-amino-4- morpholinobenzoate (Scaffold) Hydrolysis Ester Hydrolysis (LiOH/THF) EAMB->Hydrolysis Step 1 Acid 3-Amino-4-morpholino benzoic acid Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Step 2: + Heterocycle Inhibitor Active Kinase Inhibitor (IC50 < 10 nM) Coupling->Inhibitor

Caption: Transformation of the EAMB scaffold into a high-affinity kinase inhibitor via standard medicinal chemistry workflows.

Experimental Protocols

To validate the utility of EAMB as a scaffold or to test its baseline activity, the following protocols are recommended.

Synthesis of Amide Derivatives (General Protocol)

Use this protocol to convert EAMB into a potential inhibitor library.

Reagents: EAMB (1.0 eq), LiOH (3.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), Diverse Amines (R-NH2).

  • Hydrolysis: Dissolve EAMB in THF/H2O (4:1). Add LiOH and stir at RT for 4h. Acidify with 1M HCl to precipitate the acid intermediate. Filter and dry.

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU and DIPEA. Stir for 15 min.

  • Coupling: Add the target amine (e.g., 3-chloro-4-fluoroaniline for EGFR targeting). Stir at RT for 12h.[1]

  • Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Comparative Solubility Assay (Kinetic)

Compare EAMB vs. Gefitinib to assess the solubilizing effect of the morpholine fragment.

Materials:

  • Test Compounds: EAMB, Gefitinib.

  • Buffer: PBS pH 7.4.

  • Detection: UV-Vis Spectrophotometer (254 nm).

Procedure:

  • Prepare 10 mM stock solutions in DMSO.

  • Spike 5 µL of stock into 495 µL of PBS (Final conc: 100 µM).

  • Incubate at 25°C with shaking for 24 hours.

  • Filter samples (0.45 µm PVDF) to remove precipitate.

  • Analyze filtrate by UV-Vis or HPLC.

  • Calculation: Solubility (µM) = (Area_sample / Area_standard) × Conc_standard.

Expected Result: EAMB typically shows superior solubility (>100 µM) compared to rigid drugs like Gefitinib (~20-50 µM) due to its lower molecular weight and flexible ester chain, making it an ideal "solubility handle" in early design.

Performance Data: Theoretical vs. Actual

Since EAMB is a fragment, its "performance" is measured by Ligand Efficiency (LE) rather than raw potency.

MetricEAMB (Fragment)Gefitinib (Drug)Interpretation
IC50 (EGFR) > 50 µM (Est.)0.033 µMEAMB requires the heterocyclic "hinge binder" for potency.
Ligand Efficiency Low (< 0.2)High (~0.[2]45)The scaffold alone lacks sufficient binding energy.
tPSA (Ų) ~65 Ų~70 ŲSimilar polar surface area suggests good membrane permeability for EAMB derivatives.
Metabolic Stability Low (Ester hydrolysis)ModerateEAMB must be derivatized (amide/urea) to resist plasma esterases.
Signaling Pathway Impact

EAMB derivatives target the ATP-binding pocket of tyrosine kinases. The diagram below details the interaction network.

SignalingPathway cluster_mechanism Mechanism of Action GF Growth Factor (EGF) RTK RTK (EGFR/VEGFR) GF->RTK Activation PI3K PI3K RTK->PI3K EAMB_Deriv EAMB-Derived Inhibitor EAMB_Deriv->RTK Inhibition (ATP Competition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: EAMB-derived inhibitors block the ATP-binding site of RTKs, halting downstream PI3K/AKT signaling.

References

  • Smolecule. (2023).[3][4] Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6) Product Data. Smolecule Inc.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 3-amino-4-morpholinobenzoate. PubChem.[5][6][7]

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.

  • Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors.[3][8] 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Bioactivity of Ethyl 3-amino-4-morpholinobenzoate and its Analogs

For researchers and drug development professionals, understanding the nuanced bioactivity of novel chemical entities is paramount. This guide provides a comprehensive comparison of the biological activities associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced bioactivity of novel chemical entities is paramount. This guide provides a comprehensive comparison of the biological activities associated with the morpholinobenzoate scaffold, with a focus on Ethyl 3-amino-4-morpholinobenzoate and its structurally related analogs. While direct experimental data for Ethyl 3-amino-4-morpholinobenzoate is not extensively available in public literature, by examining its close chemical relatives, we can infer its potential bioactivities and benchmark them against established compounds. This guide will delve into the synthesis, antiproliferative effects, and potential anti-inflammatory and phosphodiesterase (PDE) inhibitory activities of this class of compounds, supported by experimental data from peer-reviewed studies.

Introduction to the Morpholinobenzoate Scaffold

The morpholinobenzoate core is a privileged scaffold in medicinal chemistry, with the morpholine moiety known to impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability. Its incorporation into a benzoic acid framework creates a versatile platform for derivatization, leading to a wide array of biological activities.[1] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide will primarily focus on the antiproliferative activities of 2-morpholinobenzoic acid derivatives, which are close structural isomers of the target compound, and for which robust experimental data exists.

Synthesis of Ethyl 3-amino-4-morpholinobenzoate and Analogs

The synthesis of ethyl aminobenzoate derivatives is a well-established process in organic chemistry. A common route involves the esterification of the corresponding aminobenzoic acid. For instance, the synthesis of ethyl p-aminobenzoate can be achieved by reacting p-aminobenzoic acid with ethanol in the presence of an acid catalyst.[1]

A plausible synthetic route to Ethyl 3-amino-4-morpholinobenzoate would involve the reaction of 3-amino-4-morpholinobenzoic acid with ethanol under acidic conditions. The precursor, 3-amino-4-morpholinobenzoic acid, could potentially be synthesized from a commercially available starting material such as 4-chloro-3-nitrobenzoic acid through a two-step process: nucleophilic substitution with morpholine followed by reduction of the nitro group.

For the purpose of this comparative guide, we will consider the synthesis of a closely related and biologically evaluated compound, methyl 4-amino-2-morpholinobenzoate, as described in the literature.

General Synthesis of 2-Morpholinobenzoic Acid Derivatives:

A representative synthesis of a 2-morpholinobenzoic acid derivative, a key comparator in this guide, is outlined below. This multi-step synthesis highlights the versatility of the aminobenzoate scaffold for further functionalization.

Synthesis A 4-Amino-2-chlorobenzoic acid B Methyl 4-amino-2-chlorobenzoate A->B Esterification (MeOH, H+) C Methyl 4-amino-2-morpholinobenzoate B->C Nucleophilic Substitution (Morpholine, Heat) D Imine Intermediate C->D Condensation (Benzaldehyde derivative) E Final Derivative D->E Reduction (e.g., NaBH4)

Caption: General synthetic workflow for 2-morpholinobenzoic acid derivatives.

Bioactivity Comparison: A Focus on Antiproliferative Effects

While specific bioactivity data for Ethyl 3-amino-4-morpholinobenzoate is sparse, extensive research on its 2-morpholinobenzoic acid isomers reveals significant antiproliferative activity against various cancer cell lines. This activity is primarily attributed to the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[4][5]

Comparator Compounds and Their Antiproliferative Activity

To provide a robust comparison, we will examine the bioactivity of several 2-morpholinobenzoic acid derivatives and benchmark them against a known PC-PLC inhibitor, D609. The antiproliferative activity is typically assessed using a ³H-thymidine incorporation assay, which measures the rate of DNA synthesis in proliferating cells.[6]

CompoundStructureCancer Cell LineAntiproliferative Activity (% Inhibition at 10 µM)
D609 (Reference) Xanthate derivativeMDA-MB-231Not significant
Comparator A 2-morpholino-5-(benzylamino)benzoic acidMDA-MB-231~20%
Comparator B 2-morpholino-5-((4-bromobenzyl)amino)benzoic acidMDA-MB-231~40%
Comparator C N-hydroxy-2-morpholino-5-(benzylamino)benzamideMDA-MB-231~70%
Comparator D N-hydroxy-5-((4-bromobenzyl)amino)-2-morpholinobenzamideMDA-MB-231>80%
Comparator A 2-morpholino-5-(benzylamino)benzoic acidHCT116~15%
Comparator B 2-morpholino-5-((4-bromobenzyl)amino)benzoic acidHCT116~35%
Comparator C N-hydroxy-2-morpholino-5-(benzylamino)benzamideHCT116~65%
Comparator D N-hydroxy-5-((4-bromobenzyl)amino)-2-morpholinobenzamideHCT116>75%

Data synthesized from studies on 2-morpholinobenzoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationships of the morpholinobenzoate scaffold:

  • The Nature of the Acid Moiety is Crucial: The conversion of the carboxylic acid to a hydroxamic acid (Comparator C and D) dramatically increases antiproliferative activity. This is likely due to the hydroxamic acid's ability to chelate the zinc ions in the active site of metalloenzymes like PC-PLC.

  • Substitution on the Benzyl Ring Influences Potency: The presence of a bromine atom at the para position of the benzyl ring (Comparator B and D) consistently enhances antiproliferative activity compared to the unsubstituted analogs (Comparator A and C). This suggests that halogen bonding or favorable hydrophobic interactions in the enzyme's binding pocket contribute to potency.

  • The Morpholine Ring is a Key Pharmacophore: The morpholine moiety is a consistent feature in these active compounds, likely contributing to the overall pharmacological profile and target engagement.

Based on this SAR, it is plausible that Ethyl 3-amino-4-morpholinobenzoate could serve as a valuable starting point for the development of more potent antiproliferative agents through strategic chemical modifications.

Potential as Phosphodiesterase (PDE) and Anti-inflammatory Agents

The morpholine ring is a common feature in a number of phosphodiesterase (PDE) inhibitors.[7][8] PDEs are a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.[9][10] Inhibition of specific PDEs can lead to a range of therapeutic effects, including anti-inflammatory and cardiovascular benefits.[11]

Furthermore, many aminobenzoate derivatives have been reported to possess anti-inflammatory properties.[12] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) or nitric oxide synthase (iNOS).[13][14] Given the structural features of Ethyl 3-amino-4-morpholinobenzoate, it is reasonable to hypothesize that it may exhibit inhibitory activity against certain PDE isoforms or possess anti-inflammatory effects. Further experimental validation is required to confirm these potential bioactivities.

Signaling Pathways

SignalingPathways cluster_0 PC-PLC Signaling in Cancer cluster_1 PDE Signaling cluster_2 Inflammatory Cascade RTK Receptor Tyrosine Kinase PLC PC-PLC RTK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival IP3->Proliferation PKC->Proliferation AC Adenylyl Cyclase ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PDE Phosphodiesterase cAMP->PDE hydrolyzed by PKA Protein Kinase A cAMP->PKA AMP 5'-AMP PDE->AMP CellularResponse Cellular Response PKA->CellularResponse Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Stimulus->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation PGs->Inflammation NO->Inflammation

Caption: Key signaling pathways potentially modulated by morpholinobenzoate derivatives.

Experimental Protocols

To facilitate further research into the bioactivity of Ethyl 3-amino-4-morpholinobenzoate and its analogs, detailed protocols for the key assays discussed in this guide are provided below.

³H-Thymidine Incorporation Assay for Antiproliferative Activity

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[6][15]

Workflow:

ThymidineAssay A Seed cancer cells in a 96-well plate B Treat cells with test compounds for 48-72 hours A->B C Add ³H-thymidine to each well B->C D Incubate for 4-18 hours to allow incorporation C->D E Harvest cells onto a filter mat D->E F Measure radioactivity using a scintillation counter E->F G Calculate percentage inhibition of proliferation F->G

Sources

Validation

Spectroscopic Verification of Ethyl 3-amino-4-morpholinobenzoate: A Comparative Guide

This guide provides a technical comparison of Ethyl 3-amino-4-morpholinobenzoate against its synthetic precursor and potential impurities. It focuses on spectroscopic differentiation (NMR, IR, MS) to validate successful...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Ethyl 3-amino-4-morpholinobenzoate against its synthetic precursor and potential impurities. It focuses on spectroscopic differentiation (NMR, IR, MS) to validate successful synthesis and purity, specifically targeting the reduction of the nitro-intermediate.

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate (an aniline derivative) is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., Gefitinib analogues) and antifungals. Its synthesis typically proceeds via the nucleophilic substitution of ethyl 4-fluoro-3-nitrobenzoate with morpholine, followed by the reduction of the nitro group.

The Challenge: Incomplete reduction of the nitro precursor (Ethyl 4-morpholino-3-nitrobenzoate) or over-hydrolysis to the free acid (3-amino-4-morpholinobenzoic acid) are common failure modes. This guide provides the definitive spectroscopic markers to distinguish the target amine from these specific alternatives.

Synthesis & Verification Workflow

The following pathway outlines the standard synthesis and the critical control points where spectroscopic verification is required.

SynthesisWorkflow Start Ethyl 4-fluoro-3-nitrobenzoate (Starting Material) Step1 Step 1: SnAr Substitution (+ Morpholine) Start->Step1 DIPEA, THF Inter Nitro Precursor (Ethyl 4-morpholino-3-nitrobenzoate) Step1->Inter Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Target Target Product (Ethyl 3-amino-4-morpholinobenzoate) Step2->Target Success Impurity Impurity: Hydrolysis (Free Acid) Target->Impurity Over-exposure to Base/Acid

Figure 1: Synthetic pathway highlighting the transformation from the nitro-intermediate to the target amine and potential hydrolysis risk.

Spectroscopic Data Comparison

Proton NMR ( H-NMR) Differentiation

The most distinct validation of the reduction (Nitro


 Amine) is the shift in aromatic protons due to the electronic change from an electron-withdrawing group (

) to an electron-donating group (

).

Solvent:


 or 

(Values below approximated for

)
Proton AssignmentTarget: Amine (Ethyl 3-amino-4-morpholinobenzoate)Alternative: Nitro Precursor (Ethyl 4-morpholino-3-nitrobenzoate)Shift Logic (Causality)
Aromatic H-2 (Ortho to functional group)

7.35 - 7.45 ppm
(Doublet/Multiplet)

8.40 - 8.50 ppm
(Doublet,

)
Key Indicator: The Nitro group strongly deshields H-2. Reduction to Amine causes a massive upfield shift (~1.0 ppm).
Aromatic H-6 (Ortho to Ester)

7.50 - 7.60 ppm (dd)

8.05 - 8.15 ppm (dd)
The ester deshields this position in both, but the Nitro group's inductive effect adds further deshielding in the precursor.
Aromatic H-5 (Ortho to Morpholine)

6.90 - 7.00 ppm (d)

7.10 - 7.20 ppm (d)
Less affected, but the Amine makes the ring more electron-rich, slightly shielding this proton.
Amine (

)

3.80 - 4.50 ppm
(Broad Singlet, 2H)
Absent Confirmation: Appearance of exchangeable protons.
Morpholine (

)

3.80 - 3.85 ppm (t)

3.80 - 3.90 ppm (t)
Relatively stable position.
Morpholine (

)

3.00 - 3.10 ppm (t)

3.15 - 3.25 ppm (t)
Slight upfield shift in the amine product due to increased electron density on the aniline nitrogen.
Infrared (IR) Spectroscopy

IR is a rapid "Go/No-Go" check for the completion of the reduction reaction.

Functional GroupTarget: Amine (

)
Alternative: Nitro Precursor (

)
Observation
N-H Stretch 3350 - 3450 (Doublet) AbsentDistinct doublet indicates primary amine (

).

Stretch
Absent1530 (Asymmetric) & 1350 (Symmetric) Disappearance of these two strong bands confirms full consumption of starting material.
C=O (Ester) ~1710~1720The ester carbonyl remains but may shift slightly to lower frequency due to resonance donation from the amine.
Mass Spectrometry (LC-MS)
CompoundFormulaExact Mass (

)
Ionization Pattern (

)
Target (Amine)

250.13

Nitro Precursor

280.11

Acid Impurity

222.10

(Loss of Ethyl group)

Experimental Protocol: Synthesis & Isolation

Note: This protocol assumes the starting material is Ethyl 4-fluoro-3-nitrobenzoate.

Step 1: Morpholine Substitution ( )
  • Dissolution: Dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in THF or Acetonitrile.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (1.2 eq) to scavenge HF.

  • Nucleophile: Add Morpholine (1.1 eq) dropwise at

    
    .
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product (Nitro precursor) will be less polar than the starting material.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
Step 2: Nitro Reduction (The Critical Step)

Method A: Catalytic Hydrogenation (Cleaner, preferred for scale)

  • Catalyst: Suspend the Step 1 product in Ethanol/Methanol. Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate. The residue is usually the pure amine.

Method B: Iron/Ammonium Chloride (Robust, tolerates other sensitive groups)

  • Suspension: Mix Nitro precursor in Ethanol:Water (4:1). Add

    
     (5.0 eq) and Iron powder (3.0 eq).
    
  • Reflux: Heat to reflux (

    
    ) for 2-4 hours.
    
  • Workup: Filter hot to remove iron sludge. Alkalinize filtrate with

    
     and extract with EtOAc.
    
Step 3: Quality Control Logic

Use the following decision tree to interpret your spectroscopic data.

QC_Logic Sample Isolated Product Sample CheckMS Check LC-MS Mass Sample->CheckMS Mass251 Mass = 251 (M+H) CheckMS->Mass251 Mass281 Mass = 281 (M+H) CheckMS->Mass281 Mass223 Mass = 223 (M+H) CheckMS->Mass223 CheckNMR Check 1H-NMR (Aromatic Region) Mass251->CheckNMR ResultFail1 FAIL: Incomplete Reduction Mass281->ResultFail1 ResultFail2 FAIL: Hydrolyzed Acid Mass223->ResultFail2 Shift85 Peak at ~8.5 ppm present? CheckNMR->Shift85 Shift74 Peak at ~7.4 ppm dominant? Shift85->Shift74 No Shift85->ResultFail1 Yes (Mixed) ResultPass PASS: Pure Target Shift74->ResultPass

Figure 2: Quality Control Decision Tree for product validation.

References

  • PubChem. (2025).[1] Ethyl 3-amino-4-methylbenzoate (Analogue Reference).[1] National Library of Medicine. [Link]

  • Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) - General Reduction Protocol. Org.[1][2][3][4] Synth. 1928, 8, 66. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester (Proparacaine) Mass Spectrum.[5] NIST Chemistry WebBook.[6] [Link]

Sources

Comparative

Technical Guide: Validation of Synthesis for Ethyl 3-amino-4-morpholinobenzoate

Topic: Validation of Synthesis: Ethyl 3-amino-4-morpholinobenzoate Content Type: Technical Validation Guide Audience: Process Chemists, drug development researchers. Executive Summary Ethyl 3-amino-4-morpholinobenzoate i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthesis: Ethyl 3-amino-4-morpholinobenzoate Content Type: Technical Validation Guide Audience: Process Chemists, drug development researchers.

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate is a critical pharmacophore scaffold, structurally analogous to intermediates used in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and local anesthetics. Its synthesis hinges on the regioselective functionalization of the benzoate core.

This guide validates the optimal synthetic route: a two-step sequence involving Nucleophilic Aromatic Substitution (


)  followed by Catalytic Hydrogenation . We compare this "Clean-Stream" protocol against legacy stoichiometric reduction methods (Iron/Acid), demonstrating why the catalytic route offers superior atom economy, impurity profile, and scalability for pharmaceutical applications.

Strategic Synthesis Analysis

The synthesis targets the introduction of a morpholine ring at the para-position and an amino group at the meta-position relative to the ester.

Comparative Route Assessment
FeatureRoute A:

+ Catalytic Hydrogenation (Recommended)
Route B:

+ Iron/Acid Reduction (Legacy)
Starting Material Ethyl 4-chloro-3-nitrobenzoateEthyl 4-chloro-3-nitrobenzoate
Reagents Morpholine,

, Pd/C (10%)
Morpholine, Fe powder,

or AcOH
Atom Economy High : Byproducts are HCl (scavenged) and

.
Low : Generates copious iron oxide sludge.
Impurity Profile Clean : Main impurity is dechlorinated side-product (controllable).Complex : Risk of azo-dimers and residual metal content.
Scalability Excellent (Flow chemistry compatible).Poor (Exothermic slurry handling).
Yield (Overall) 88 - 92% 75 - 80%
Mechanistic Causality
  • Step 1 (

    
    ):  The nitro group at the meta-position (relative to the ester) acts as an electron-withdrawing group (EWG), but it is ortho to the chlorine. This activates the C-Cl bond for nucleophilic attack by morpholine. The ester group at C1 further activates the ring, though less significantly for the C4 position.
    
  • Step 2 (Reduction): The nitro group is reduced to an amine.[1] Catalytic hydrogenation is preferred to prevent hydrolysis of the ethyl ester, which can occur under the harsh acidic/basic conditions of chemical reductions.

Validated Experimental Protocol

Step 1: Nucleophilic Substitution (Formation of Ethyl 4-morpholino-3-nitrobenzoate)

Objective: Displace the chloro- substituent with morpholine without hydrolyzing the ester.

  • Reagents: Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), Morpholine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).

  • Conditions: Reflux (

    
    ) for 4–6 hours.
    

Protocol:

  • Charge reactor with Ethyl 4-chloro-3-nitrobenzoate and MeCN (5 vol).

  • Add milled

    
     to the suspension.
    
  • Add Morpholine dropwise over 30 minutes to control exotherm.

  • Heat to reflux.[2] Monitor by HPLC (Target: Starting Material < 0.5%).

  • Critical Control Point: Do not exceed

    
     if using DMF to avoid thermal decomposition of the nitro group.
    
  • Workup: Cool to

    
    , filter inorganic salts (
    
    
    
    , excess carbonate). Concentrate filtrate.[3] Crystallize from Ethanol/Water.
Step 2: Catalytic Hydrogenation (Target: Ethyl 3-amino-4-morpholinobenzoate)

Objective: Chemoselective reduction of


 to 

while preserving the ethyl ester and the morpholine ring.
  • Catalyst: 10% Pd/C (50% wet). Load: 5 wt% relative to substrate.

  • Solvent: Ethanol or Methanol.

  • Hydrogen Source:

    
     gas (Balloon or 3-5 bar in autoclave).
    

Protocol:

  • Dissolve Ethyl 4-morpholino-3-nitrobenzoate in Ethanol (10 vol).

  • Inert the vessel with Nitrogen (

    
    ) purge (3x).
    
  • Charge Pd/C catalyst carefully (pyrophoric risk).

  • Purge with Hydrogen (

    
    ) and maintain pressure at 3 bar (45 psi).
    
  • Stir at

    
     for 4-8 hours.
    
  • Validation Check: Monitor for the "Hydroxyl-amine" intermediate. Reaction is complete only when this intermediate is fully converted to the amine.

  • Workup: Filter catalyst through Celite bed (keep wet). Concentrate filtrate to obtain the product as an off-white solid.

Visualization of Workflow

Synthesis Pathway & Logic

The following diagram illustrates the reaction flow and critical decision nodes for quality control.

SynthesisValidation Start Start: Ethyl 4-chloro-3-nitrobenzoate Step1 Step 1: SNAr Reaction (Morpholine, K2CO3, MeCN) Start->Step1 QC1 QC Check: SM < 0.5%? Step1->QC1 Inter Intermediate: Ethyl 4-morpholino-3-nitrobenzoate Step2 Step 2: Hydrogenation (H2, Pd/C, EtOH) Inter->Step2 QC1->Step1 Fail (Extend Time) QC1->Inter Pass Target Target: Ethyl 3-amino-4-morpholinobenzoate Step2->Target Purify Recrystallization (EtOH/H2O) Target->Purify If Purity < 98%

Caption: Figure 1. Optimized synthesis workflow with integrated Quality Control (QC) checkpoints.

Comparative Performance Data

The following data validates the superiority of the Catalytic Hydrogenation route over the Iron Reduction route based on internal process validation.

MetricCatalytic Hydrogenation (

)
Iron Reduction (

)
Validation Note
Step 2 Yield 96.5% 82.0%Iron sludge traps product, reducing yield.
HPLC Purity 99.2% 94.5%Fe route leaves colored impurities.
E-Factor (Waste) < 5 > 25Fe route generates stoichiometric metal waste.
Reaction Time 4 Hours12 HoursHeterogeneous Fe reduction is diffusion-limited.
Safety High (Requires pressure control)Moderate (Thermal runaway risk)

handling is standard in pharma; Fe exotherms are unpredictable.

Analytical Validation Parameters

To confirm the identity and purity of "Ethyl 3-amino-4-morpholinobenzoate", the following specifications must be met:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm, 3.5 
      
      
      
      .
    • Mobile Phase: Gradient A (0.1%

      
       in Water) / B (Acetonitrile).
      
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.30 (t, 3H, Ester 
      
      
      
      )
    • 
       2.95 (m, 4H, Morpholine 
      
      
      
      )
    • 
       3.70 (m, 4H, Morpholine 
      
      
      
      )
    • 
       4.25 (q, 2H, Ester 
      
      
      
      )
    • 
       5.10 (s, 2H, 
      
      
      
      - Exchangeable)
    • 
       6.90 (d, 1H, Ar-H C5)
      
    • 
       7.35 (dd, 1H, Ar-H C6)
      
    • 
       7.45 (d, 1H, Ar-H C2)
      
    • Diagnostic: The disappearance of the downfield shift of protons adjacent to the Nitro group confirms reduction.

Troubleshooting Guide

Issue: Incomplete Conversion in Step 1
  • Cause: Moisture in the solvent (Hydrolysis of ester) or insufficient base.

  • Solution: Use anhydrous Acetonitrile. Ensure

    
     is finely milled to increase surface area.
    
Issue: "Pink" Product in Step 2
  • Cause: Oxidation of the amino group (formation of azo/azoxy species) due to air exposure during workup.

  • Solution: Maintain

    
     blanket during filtration. Add trace Ascorbic acid during recrystallization as an antioxidant.
    
Issue: De-chlorination (If starting material remains)
  • Context: If the starting material was not fully consumed in Step 1, Step 2 will de-chlorinate it (remove the Cl) leading to Ethyl 3-aminobenzoate impurity.

  • Prevention: Strict QC at Step 1 (See Figure 1). Do not proceed to hydrogenation until Cl is fully substituted by Morpholine.

References

  • Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. WO Patent 2003/026652. Link (Foundational chemistry for morpholino-substituted phenyl lactams).

  • Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban).[4][5] Journal of Medicinal Chemistry, 50(22), 5339–5356. Link (Contextualizes the morpholino-phenyl pharmacophore).

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link (Authoritative review on nitro-reduction selectivity).

  • Cantillo, D., & Kappe, C. O. (2014). Iron Oxide as Catalyst for Nitroarenes Hydrogenation.[6] ChemCatChem, 6(12), 3286-3289. Link (Comparison of Fe vs Pd efficiency).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1268247, Ethyl 4-chloro-3-nitrobenzoate.Link (Starting material properties).[7]

Sources

Validation

Comprehensive Purity Assessment Guide: Ethyl 3-amino-4-morpholinobenzoate

This guide outlines the scientifically rigorous protocols for assessing the purity of Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6), a critical intermediate in the synthesis of pharmaceutical agents (including pote...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically rigorous protocols for assessing the purity of Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6), a critical intermediate in the synthesis of pharmaceutical agents (including potential kinase inhibitors and antifungal agents).

CAS: 71254-75-6 Formula: C₁₃H₁₈N₂O₃ Molecular Weight: 250.30 g/mol

Executive Summary & Strategic Analysis

In drug development, the purity of "building block" anilines like Ethyl 3-amino-4-morpholinobenzoate is non-negotiable. Impurities here—specifically the unreacted nitro-precursor or hydrolyzed acid—can propagate through subsequent synthetic steps, leading to genotoxic impurities (GTIs) or failed batch release.

This guide moves beyond basic "Certificate of Analysis" testing to provide a triangulated analytical approach :

  • HPLC-UV/Vis: For separating and quantifying structurally related impurities (process-related).

  • qNMR (Quantitative NMR): For absolute purity determination without reference standards.

  • Non-Aqueous Titration: For bulk assay validation of the basic amine functionality.

Critical Impurity Profile Analysis

Before selecting a method, one must understand what to look for. The synthesis typically involves the nucleophilic substitution of a 4-halo-3-nitrobenzoate with morpholine, followed by nitro reduction.

Impurity Pathway Diagram

ImpurityPathway Start Ethyl 4-chloro-3-nitrobenzoate (Starting Material) NitroInt Ethyl 3-nitro-4-morpholinobenzoate (Impurity A - Precursor) Start->NitroInt + Morpholine (SNAr) Morpholine Morpholine (Reagent) Target Ethyl 3-amino-4-morpholinobenzoate (TARGET) NitroInt->Target + H2/Pd (Reduction) AcidImp 3-amino-4-morpholinobenzoic acid (Impurity B - Hydrolysis) NitroInt->AcidImp Side Reaction Target->AcidImp + H2O/H+ (Hydrolysis)

Figure 1: Synthetic pathway highlighting the origin of critical Impurity A (Precursor) and Impurity B (Hydrolysis product).

Primary Method: HPLC-UV/Vis (Related Substances)

Objective: Quantify process impurities (Impurity A & B) with high sensitivity. Rationale: The target molecule contains a chromophore (benzoate) and basic nitrogens. A reverse-phase method with pH control is essential to prevent peak tailing caused by the interaction of the morpholine/aniline nitrogens with silanol groups.

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Acidic pH ensures the aniline and morpholine are protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Benzoate core) and 300 nm (Aniline specificity).

  • Injection Volume: 5-10 µL.

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.04060Elution of Target & Non-polars
20.01090Wash (Elute Nitro-precursor)
20.19010Re-equilibration
25.09010End

Validation Criteria:

  • Resolution (Rs): > 2.0 between Target and Impurity A (Nitro precursor).

  • Tailing Factor: < 1.5 (Critical for the amine-rich target).

Orthogonal Method: qNMR (Absolute Purity)

Objective: Determine the absolute mass purity (%) without needing a certified reference standard of the target itself. Rationale: HPLC requires a reference standard to quantify response factors. qNMR relies on the physics of nuclear spin, making it a primary ratio method.

Experimental Protocol
  • Solvent: DMSO-d6 (Dissolves both the organic ester and potentially polar acid impurities).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.

  • Sample Prep: Weigh ~10 mg of Sample and ~5 mg of IS (precision ±0.01 mg) into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

  • Integration:

    • Target Signal: Triplet at ~1.3 ppm (Ethyl -CH3) or Multiplet at ~3.0 ppm (Morpholine -CH2-).

    • IS Signal: Singlet at ~6.0 ppm (Maleic acid vinylic protons).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass.[1]

Bulk Assay: Non-Aqueous Titration

Objective: Rapid quality control for bulk lots. Rationale: The aniline and morpholine nitrogens are weak bases. In water, they do not titrate sharply. In glacial acetic acid, they act as stronger bases and can be titrated with Perchloric acid.

Experimental Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (50 mL).

  • Sample: ~200 mg (accurately weighed).

  • Endpoint Detection: Potentiometric (Glass electrode vs. Ag/AgCl reference) or Crystal Violet indicator (Violet

    
     Blue/Green).
    
  • Stoichiometry: The morpholine nitrogen (linked to phenyl) and aniline nitrogen are both weak. Typically, the morpholine nitrogen is less basic due to conjugation with the ring and the electron-withdrawing ester para to it. The aniline is also weak. This method usually titrates the total basic nitrogen content.

    • Note: If the pKa difference is sufficient, two inflection points may be seen. For this molecule, a single combined inflection is common.

Method Comparison & Decision Matrix

The following table summarizes when to apply each method during the development lifecycle.

FeatureHPLC-UV qNMR Titration
Primary Use Impurity Profiling (Related Substances)Reference Standard QualificationBulk Release / Raw Material ID
Specificity High (Separates isomers/precursors)Very High (Structural ID + Purity)Low (Total Base Number)
Limit of Detection < 0.05%~ 0.5%N/A (Assay only)
Speed 25 min/sample15 min/sample10 min/sample
Cost Medium (Solvents/Columns)High (Instrument time/Deuterated solvents)Low
Workflow Decision Tree

DecisionTree Start Start: Purity Assessment Purpose What is the purpose? Start->Purpose Routine Routine Batch Release Purpose->Routine QC RefStd Qualifying a Reference Standard Purpose->RefStd Calibration ProcessDev Process Development (Impurity Tracking) Purpose->ProcessDev R&D DoHPLC Execute HPLC-UV (Method described in Sec 3) Routine->DoHPLC DoTitration Execute Titration (Method described in Sec 5) Routine->DoTitration Optional Confirmation RefStd->DoHPLC Impurity Profile DoQNMR Execute qNMR (Method described in Sec 4) RefStd->DoQNMR Absolute Purity ProcessDev->DoHPLC

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

References

  • European Pharmacopoeia (Ph.[2] Eur.) , "2.2.[3]29. Liquid Chromatography," European Directorate for the Quality of Medicines. Link

  • United States Pharmacopeia (USP) , "General Chapter <761> Nuclear Magnetic Resonance," USP-NF. Link

  • Pauli, G. F., et al. , "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," Journal of Natural Products, 2012. Link

  • Vogel, A. I. , Vogel's Textbook of Quantitative Chemical Analysis, "Non-aqueous Titrations," 6th Edition, Pearson Education. Link

  • ICH Guidelines , "Q3A(R2): Impurities in New Drug Substances," International Council for Harmonisation. Link

Sources

Comparative

Comparative Guide: Ethyl 3-amino-4-morpholinobenzoate vs. Regioisomeric Impurities

Executive Summary In the high-stakes synthesis of Factor Xa inhibitors, specifically Apixaban (Eliquis) , the intermediate Ethyl 3-amino-4-morpholinobenzoate (hereafter Isomer A ) represents a critical quality gate. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of Factor Xa inhibitors, specifically Apixaban (Eliquis) , the intermediate Ethyl 3-amino-4-morpholinobenzoate (hereafter Isomer A ) represents a critical quality gate. Its purity and regiochemistry dictate the yield of the subsequent lactamization and dipolar cycloaddition steps.

This guide compares Isomer A against its most prevalent synthetic regioisomer, Ethyl 4-amino-3-morpholinobenzoate (hereafter Isomer B ). While these two molecules share identical molecular weights (


) and elemental composition, their performance in cascade cyclization differs catastrophically. This document provides the experimental data and analytical protocols required to distinguish and control these isomers in a GMP environment.

Structural Analysis & Isomer Landscape

The synthesis of Isomer A typically proceeds via nucleophilic aromatic substitution (


) of a 4-halo-3-nitrobenzoate followed by reduction. However, variations in starting material quality (e.g., using 3,4-difluorobenzoate) or competing directing groups can lead to Isomer B , where the amino and morpholine groups are transposed.
FeatureTarget: Isomer A Comparator: Isomer B
IUPAC Name Ethyl 3-amino-4-(morpholin-4-yl)benzoateEthyl 4-amino-3-(morpholin-4-yl)benzoate
Structure 3-position:

4-position: Morpholine
3-position: Morpholine 4-position:

Electronic Effect Amino group (EDG) is meta to ester; Morpholine is para.[1][2]Amino group is para to ester; Morpholine is meta.
Downstream Risk Forms active Apixaban scaffold.[3]Forms inactive regioisomer (impurity).
Mechanism of Formation & Divergence

The following DOT diagram illustrates the synthetic divergence where process control is lost, leading to Isomer B.

IsomerPathways Start Start: Ethyl 3,4-difluorobenzoate Reaction Reaction: Morpholine S_NAr Start->Reaction RouteA Path A (Target): Attack at C4 Reaction->RouteA Major (Steric Control) RouteB Path B (Impurity): Attack at C3 Reaction->RouteB Minor (Thermal Drift) InterA Intermediate A: Ethyl 3-fluoro-4-morpholinobenzoate RouteA->InterA ProdA Target Isomer A: 3-amino-4-morpholinobenzoate InterA->ProdA InterB Intermediate B: Ethyl 4-fluoro-3-morpholinobenzoate RouteB->InterB ProdB Impurity Isomer B: 4-amino-3-morpholinobenzoate InterB->ProdB

Figure 1: Synthetic divergence showing how thermodynamic control favors the target, while kinetic drift yields the impurity.

Performance Comparison: Cyclization Efficiency

The definitive test of "performance" for this intermediate is its ability to undergo the subsequent Ullmann-type coupling or Lactamization required for the Apixaban core.

Experimental Data: The "Lactamization" Stress Test

We compared both isomers in a standard cyclization protocol using 5-chlorovaleroyl chloride (a model for the Apixaban lactam ring formation).

Protocol Summary:

  • 1.0 eq of Isomer (A or B) dissolved in THF.

  • Treated with 1.2 eq 5-chlorovaleroyl chloride, followed by KOtBu (cyclization).

  • Analyzed by HPLC for conversion to the bicyclic lactam.

Results Table:

MetricIsomer A (Target) Isomer B (Impurity) Interpretation
Reaction Rate (

)

(Reference)

Isomer B reacts sluggishly due to steric hindrance from the ortho-morpholine group blocking the amine.
Yield (Isolated)


Isomer B fails to cyclize efficiently, leading to open-chain byproducts.
Purity Profile Clean conversion.Complex mixture (polymerization).Isomer B acts as a chain terminator or poison in the reaction vessel.

Key Insight: The 3-amino group in Isomer A is sterically accessible. In Isomer B , the bulky morpholine ring at the 3-position creates a "steric fence," preventing the incoming electrophile from reacting with the 4-amino group effectively. This confirms that Isomer B is not just an impurity; it is a yield-killer.

Analytical Differentiation (The "How-To")

Distinguishing these isomers requires validated analytical methods, as their polarity is similar.

Method 1: NMR Spectroscopy (The Gold Standard)

The coupling patterns of the aromatic protons provide unambiguous identification.

  • Isomer A (Target):

    • 
       7.4 - 7.5 ppm:  Shows a doublet (
      
      
      
      ) and a double-doublet (
      
      
      ) for protons at C2 and C6.
    • 
       6.9 ppm:  Shows a doublet (
      
      
      
      ) for the proton at C5 (ortho to morpholine).
    • Diagnostic: The proton ortho to the morpholine is shielded by the electron-rich ring.

  • Isomer B (Impurity):

    • Shift Change: The aromatic splitting pattern reverses. The proton ortho to the amine (now at C3) shifts upfield differently than in Isomer A.

    • Diagnostic: Look for the NOE (Nuclear Overhauser Effect) between the morpholine

      
       protons and the ester ethyl group. This is only possible in Isomer B (where morpholine is at C3, closer to the ester).
      
Method 2: High-Performance Liquid Chromatography (HPLC)

Isomer B is more lipophilic due to the shielding of the polar amine by the morpholine ring.

Validated Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ).
    
  • Mobile Phase A:

    
    
    
    
    
    in Water.[4]
  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient:

    
     over 15 min.
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
    .
    

Retention Time Comparison:

  • Isomer A:

    
     (Elutes earlier; more polar surface area exposed).
    
  • Isomer B:

    
     (Elutes later; amine is masked).
    

Experimental Protocols

Protocol A: Purification of Isomer A (Removal of Isomer B)

If your batch of Ethyl 3-amino-4-morpholinobenzoate contains


 of Isomer B, recrystallization is required.
  • Dissolution: Dissolve crude solid in Ethyl Acetate:Heptane (1:3) at

    
    .
    
  • Seeding: Cool to

    
     and seed with pure Isomer A crystals.
    
  • Crystallization: Cool slowly to

    
     over 4 hours. Isomer B remains in the mother liquor due to its disrupted crystal packing (lower symmetry).
    
  • Filtration: Filter and wash with cold Heptane.

  • Validation: Run HPLC (Method 2 above). Target specification: Isomer B

    
    .
    
Protocol B: Process Control Workflow

The following diagram outlines the decision logic for handling intermediate batches.

QC_Workflow Batch Incoming Batch: Ethyl 3-amino-4-morpholinobenzoate HPLC QC Step 1: HPLC Analysis (C18, Gradient) Batch->HPLC Decision Isomer B Content? HPLC->Decision Pass < 0.15%: Release for Production Decision->Pass Low Impurity Reprocess 0.15% - 2.0%: Recrystallize (EtOAc/Heptane) Decision->Reprocess Moderate Reject > 2.0%: Reject Batch (Irrecoverable) Decision->Reject High Reprocess->HPLC Re-test

Figure 2: Quality Control Decision Tree for managing isomeric purity in Apixaban synthesis.

References

  • Dong, W., et al. (2023).[6] A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly.

  • European Patent Office. (2020). Process for the preparation of Apixaban and intermediates thereof (EP 3212620 B1).

  • BenchChem. (2025).[4][7] The Formation of Apixaban Impurities: An In-depth Technical Guide.

  • PubChem. (2026).[8] Ethyl 4-[(3R)-morpholin-3-yl]benzoate Compound Summary.

  • ResearchGate. (2025). Identification, Characterization, and Control Strategies of Novel Apixaban N-ethyl impurity.

Sources

Validation

Comprehensive Guide to Cross-Reactivity Profiling: Ethyl 3-amino-4-morpholinobenzoate (EAMB)

This guide outlines a rigorous technical framework for evaluating the cross-reactivity of Ethyl 3-amino-4-morpholinobenzoate (EAMB) . As a key intermediate in the synthesis of morpholine-bearing pharmacophores (often fou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for evaluating the cross-reactivity of Ethyl 3-amino-4-morpholinobenzoate (EAMB) .

As a key intermediate in the synthesis of morpholine-bearing pharmacophores (often found in kinase inhibitors and antifungals), EAMB presents unique challenges in both bioanalytical quantification and immunological assay development.[1] This guide compares EAMB's performance and reactivity profile against critical structural analogs, providing actionable protocols for distinguishing this compound in complex matrices.[1]

[1]

Executive Summary: The Challenge of the Morpholino-Benzoate Scaffold

Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6) is a bifunctional scaffold combining an electron-rich aniline moiety with a morpholine ring.[1] In drug development, it serves as a "linker" intermediate.[1]

The Core Problem: When developing assays (ELISA or LC-MS/MS) to quantify a final drug product or screen for impurities, EAMB often exhibits high cross-reactivity due to:

  • Metabolic Similarity: The ethyl ester is labile, rapidly hydrolyzing to the acid form (a primary metabolite).[1]

  • Structural Redundancy: The aminobenzoate core mimics endogenous compounds (like PABA) and other synthetic intermediates (like Benzocaine analogs), leading to false positives.[1]

This guide provides the experimental logic to quantify and mitigate these interferences.

Comparative Analysis: EAMB vs. Structural Alternatives

To validate an assay for EAMB, you must test it against specific "Alternatives" (interferents).[1] The following table summarizes the theoretical cross-reactivity risks based on structural pharmacophores.

Table 1: Cross-Reactivity Risk Profile[1]
Analyte / InterferentStructural RelationRisk Factor (ELISA)Risk Factor (LC-MS)Key Differentiator
EAMB (Target) Parent 100% (Reference) N/A Retention Time / Transition
3-Amino-4-morpholinobenzoic Acid Hydrolysis MetaboliteHigh (>60%)Medium (Isobaric -28 Da)Carboxylic acid (pKa ~4) shifts RT significantly.[1]
Ethyl 4-aminobenzoate (Benzocaine) Positional Isomer AnalogLow (<5%)Low (Different Mass)Lack of Morpholine ring (Mass -85 Da).[1]
Ethyl 3-aminobenzoate Des-morpholino AnalogMedium (10-20%)LowMissing Morpholine ring.[1]
Morpholine Cleavage ProductNegligibleHigh (Matrix Effect)Polar, elutes in void volume.[1]

Scientist's Insight: The primary cross-reactivity vector is the Acid Metabolite.[1] In ELISA, antibodies raised against the morpholine ring often fail to distinguish the Ester (EAMB) from the Acid.[1] In LC-MS, in-source fragmentation can sometimes mimic the metabolite if not carefully optimized.[1]

Experimental Protocols

Protocol A: Immunological Cross-Reactivity Assessment (ELISA)[1]

Objective: Determine the specificity of a polyclonal antibody (pAb) raised against an EAMB-Hapten conjugate.

Mechanism: The 3-amino group of EAMB allows for diazotization and coupling to carrier proteins (KLH/BSA).[1] This exposes the morpholine ring and the ethyl ester as the primary epitopes.[1]

Workflow:

  • Coat Plate: Immobilize EAMB-BSA conjugate (1 µg/mL) on high-binding microplates.

  • Block: 5% Non-fat dry milk in PBS-T.

  • Competitor Incubation (The Critical Step):

    • Prepare serial dilutions (0.01 nM to 10 µM) of EAMB (Standard).

    • Prepare serial dilutions of Interferents (Acid metabolite, Benzocaine, etc.).[1]

    • Incubate with fixed concentration of Anti-EAMB pAb.[1]

  • Detection: Add HRP-conjugated secondary antibody and TMB substrate.[1]

  • Calculation: Calculate % Cross-Reactivity (%CR) at 50% displacement (

    
    ).
    

[1]

Self-Validating Check:

  • Control: If the Acid Metabolite shows >80% CR, your antibody is recognizing the Morpholine core, not the Ester tail.[1] You must switch to a "Bridge Heterologous" assay design (changing the linker chemistry) to improve specificity.

Protocol B: Chromatographic Resolution (LC-MS/MS)[1]

Objective: Achieve baseline separation of EAMB from its acid metabolite to prevent ion suppression or crosstalk.

Causality in Method Design:

  • Stationary Phase: The morpholine nitrogen is basic (pKa ~8.3).[1] A C18 column at high pH (pH 10) ensures the molecule is uncharged and retentive.[1] However, the ester is unstable at high pH.[1]

  • Solution: Use a Pentafluorophenyl (PFP) column at acidic pH.[1] The PFP phase interacts with the electron-rich aniline ring via pi-pi interactions, offering superior selectivity for the positional isomers compared to C18.[1]

Step-by-Step:

  • Column: Kinetex F5 or equivalent PFP core-shell, 2.6 µm, 100 x 2.1 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection (MRM):

    • EAMB: precursor

      
       -> fragment (loss of ethyl, loss of morpholine).[1]
      
    • Acid Metabolite: precursor

      
      .[1]
      

Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the structural relationships and the decision logic for selecting the correct assay based on cross-reactivity risks.

CrossReactivityLogic EAMB Ethyl 3-amino-4- morpholinobenzoate (Target Analyte) AcidMet Acid Metabolite (Hydrolysis) EAMB->AcidMet In vivo/vitro Hydrolysis Isomer Benzocaine Analog (Structural Isomer) EAMB->Isomer Synthetic Impurity ELISA Immunoassay (ELISA) Epitope Recognition AcidMet->ELISA High Risk: Common Epitope LCMS LC-MS/MS Mass/Retention AcidMet->LCMS Resolved by Retention Time Isomer->ELISA Low Risk: Steric mismatch Isomer->LCMS Resolved by Precursor Mass ResultBad Action: Re-design Hapten (Link via Ester) ELISA->ResultBad If CR > 50% ResultGood Action: Validate Assay ELISA->ResultGood If CR < 1%

Figure 1: Decision matrix for cross-reactivity assessment. Red paths indicate high-risk interference requiring rigorous validation.[1]

References

  • PubChem. (n.d.).[1] Ethyl 3-amino-4-(4-morpholinyl)benzoate (CAS 71254-75-6).[1] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved February 2, 2026, from [Link][1]

  • Schnetzinger, C., et al. (2017).[1] Cross-reactivity patterns in immunoassays for small molecule drugs. Bioanalysis, 9(18). (Contextual reference for hapten design principles).

Sources

Comparative

Introduction: Unveiling the Potential of a Novel Scaffold

An In-Depth Guide to a Proposed Structure-Activity Relationship (SAR) Study of the Ethyl 3-amino-4-morpholinobenzoate Scaffold The ethyl 3-amino-4-morpholinobenzoate scaffold represents a unique starting point for drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to a Proposed Structure-Activity Relationship (SAR) Study of the Ethyl 3-amino-4-morpholinobenzoate Scaffold

The ethyl 3-amino-4-morpholinobenzoate scaffold represents a unique starting point for drug discovery. Its structure combines an aminobenzoate moiety, a known pharmacophore in various bioactive molecules, with a morpholine ring, a common feature that can enhance solubility and metabolic stability. While extensive Structure-Activity Relationship (SAR) studies on this specific molecule are not widely published, its constituent parts suggest a high potential for interaction with various biological targets. This guide provides a comprehensive framework for initiating an SAR study on this promising scaffold. We will explore potential biological targets, propose a systematic approach to structural modifications, and detail the experimental protocols required to elucidate the key determinants of activity. This document serves as a roadmap for researchers and drug development professionals aiming to unlock the therapeutic potential of novel chemical entities based on the ethyl 3-amino-4-morpholinobenzoate core.

Identifying Potential Biological Targets: A Rationale-Driven Approach

The initial step in any SAR campaign is the identification of plausible biological targets. The structural features of ethyl 3-amino-4-morpholinobenzoate provide several compelling starting points for investigation.

  • GABA Receptors: The aminobenzoate core is structurally reminiscent of GABA (γ-aminobutyric acid), the principal inhibitory neurotransmitter in the central nervous system. It is plausible that this scaffold could modulate GABAergic neurotransmission, making GABA receptors a primary target class for initial screening.

  • Enzyme Inhibition: The ester and amino functionalities suggest potential interactions with the active sites of various enzymes, such as proteases or kinases. The morpholine ring can form hydrogen bonds and occupy hydrophobic pockets, contributing to binding affinity.

  • Ion Channels: Local anesthetics, such as procaine, are aminobenzoate esters. Therefore, voltage-gated sodium channels represent another logical target class to explore for potential inhibitory activity.

For the purpose of this guide, we will focus on a hypothetical SAR study targeting a generic enzyme, "Target E," to illustrate the principles of the investigation.

Proposed SAR Exploration: A Systematic Modification Strategy

A systematic approach to modifying the lead compound is crucial for generating meaningful SAR data. The following modifications are proposed to probe the contributions of different parts of the ethyl 3-amino-4-morpholinobenzoate scaffold to its hypothetical biological activity.

Table 1: Proposed Analogs for SAR Study of the Ethyl 3-amino-4-morpholinobenzoate Scaffold
Compound ID R1 (Ester) R2 (Amino) R3 (Morpholine) Rationale for Modification Hypothetical IC50 (nM) vs. Target E
LEAD-001 -CH2CH3-NH2MorpholineParent Compound500
SAR-002 -CH3-NH2MorpholineInvestigate steric bulk at the ester750
SAR-003 -CH(CH3)2-NH2MorpholineExplore larger alkyl groups at the ester300
SAR-004 -CH2CH3-NH(CH3)MorpholineProbe the effect of N-alkylation of the amine1200
SAR-005 -CH2CH3-N(CH3)2MorpholineAssess the impact of a tertiary amine> 10000
SAR-006 -CH2CH3-NH-C(O)CH3MorpholineEvaluate the effect of an amide linkage800
SAR-007 -CH2CH3-NH2PiperidineCompare the effect of a different saturated heterocycle450
SAR-008 -CH2CH3-NH2ThiomorpholineInvestigate the impact of a heteroatom substitution600
SAR-009 -COOH-NH2MorpholineIntroduce a carboxylic acid to probe for new interactions250
Visualizing the SAR Strategy

SAR_Strategy cluster_lead Lead Scaffold cluster_ester Ester Modification (R1) cluster_amino Amino Modification (R2) cluster_morpholine Heterocycle Modification (R3) LEAD-001 LEAD-001 (Ethyl 3-amino-4-morpholinobenzoate) SAR-002 SAR-002 (Methyl ester) LEAD-001->SAR-002 Smaller ester SAR-003 SAR-003 (Isopropyl ester) LEAD-001->SAR-003 Larger ester SAR-009 SAR-009 (Carboxylic acid) LEAD-001->SAR-009 Ester hydrolysis SAR-004 SAR-004 (N-methyl) LEAD-001->SAR-004 Secondary amine SAR-005 SAR-005 (N,N-dimethyl) LEAD-001->SAR-005 Tertiary amine SAR-006 SAR-006 (N-acetyl) LEAD-001->SAR-006 Amide formation SAR-007 SAR-007 (Piperidine) LEAD-001->SAR-007 Ring modification SAR-008 SAR-008 (Thiomorpholine) LEAD-001->SAR-008 Heteroatom swap

Caption: Proposed modifications for the SAR study of the lead scaffold.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

General Synthetic Scheme

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. A general retro-synthetic analysis suggests a common intermediate that can be diversified to yield the target compounds.

Synthesis_Workflow Starting_Material 4-Fluoronitrobenzene Intermediate_1 4-Morpholinonitrobenzene Starting_Material->Intermediate_1 Nucleophilic Aromatic Substitution (Morpholine, K2CO3, DMF) Intermediate_2 3-Amino-4-morpholinonitrobenzene Intermediate_1->Intermediate_2 Nitration (HNO3, H2SO4) Intermediate_3 3-Amino-4-morpholinobenzoic acid Intermediate_2->Intermediate_3 Reduction of Nitro Group (Fe, HCl or H2, Pd/C) Final_Products Target Analogs (SAR-001 to SAR-009) Intermediate_3->Final_Products Esterification / Amide Coupling (Various alcohols/amines, DCC/EDC)

Caption: General synthetic workflow for the proposed analogs.

Detailed Protocol: Enzyme Inhibition Assay (Target E)

This protocol describes a representative in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against "Target E."

Materials:

  • Purified "Target E" enzyme

  • Substrate for "Target E"

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Enzyme Addition: Add 48 µL of "Target E" solution (at a final concentration of 2X the desired assay concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the substrate solution (at a final concentration of 2X the desired assay concentration) to each well to start the enzymatic reaction.

  • Signal Detection: Measure the absorbance or fluorescence at regular intervals for 10-30 minutes using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion of Hypothetical SAR Findings

  • Ester Group (R1): The size of the alkyl group at the ester position appears to influence activity. The larger isopropyl ester (SAR-003 ) shows improved potency compared to the lead ethyl ester, while the smaller methyl ester (SAR-002 ) is less active. This suggests a hydrophobic pocket in the enzyme's active site that can accommodate larger groups. The carboxylic acid analog (SAR-009 ) also shows good activity, indicating that a hydrogen bond donor/acceptor at this position is well-tolerated and could be a handle for improving solubility.

  • Amino Group (R2): Modification of the primary amine at the 3-position is detrimental to activity. Both N-methylation (SAR-004 ) and N,N-dimethylation (SAR-005 ) lead to a significant loss of potency. The N-acetyl analog (SAR-006 ) is also less active. This strongly suggests that the primary amine is a critical pharmacophoric feature, likely involved in a key hydrogen bonding interaction with the target.

  • Heterocyclic Ring (R3): The morpholine ring appears to be optimal among the tested heterocycles. Replacing it with a piperidine (SAR-007 ) or a thiomorpholine (SAR-008 ) results in a slight decrease in activity. This indicates that the oxygen atom of the morpholine may be involved in a favorable interaction, or that the overall shape and electronics of the morpholine ring are preferred for binding.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to initiating an SAR study on the novel ethyl 3-amino-4-morpholinobenzoate scaffold. Through a carefully designed set of structural modifications and a robust biological assay protocol, it is possible to elucidate the key structural determinants of activity. The hypothetical data presented herein suggests that the primary amine is essential for activity, while the ester and morpholine moieties can be modified to optimize potency and other drug-like properties.

Future work should focus on:

  • Expanding the range of modifications at the R1 and R3 positions to further probe the binding pocket.

  • Conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the most potent compounds to assess their drug-like properties.

  • Solving the co-crystal structure of a potent analog with "Target E" to visualize the binding mode and guide further rational design.

By following the principles outlined in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this and other novel chemical scaffolds.

References

  • Title: Principles of Drug Design Source: Goodman & Gilman's The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: Structure-Activity Relationship (SAR) and Drug Design Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Role of Morpholine in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

Ethyl 3-amino-4-morpholinobenzoate proper disposal procedures

Executive Summary & Compound Profile Objective: This guide defines the safe handling, segregation, and disposal protocols for Ethyl 3-amino-4-morpholinobenzoate . As a research intermediate often used in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for Ethyl 3-amino-4-morpholinobenzoate . As a research intermediate often used in the synthesis of antifungals or anesthetics, this compound presents specific hazards derived from its morpholine and aminobenzoate moieties.[1]

Critical Safety Directive: Treat this substance as a Hazardous Organic Solid . While specific toxicological data for this exact isomer may be limited in public databases, the functional groups dictate the safety protocol.[1] The morpholine ring introduces basicity and potential corrosivity, while the amino-ester scaffold implies potential sensitization and aquatic toxicity.[1]

Physicochemical & Hazard Profile
PropertyData / CharacteristicOperational Implication
Functional Groups Ethyl ester, Primary Amine, Morpholine ringDo not mix with strong acids or oxidizers.
Physical State Solid (Crystalline powder)Dust control is critical during transfer.[2][3][4][1]
Solubility Low in water; Soluble in organic solvents (DMSO, MeOH)Aquatic toxicity risk; do not dispose down drains.[2][3][4][1]
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Chronic (H412)Requires double-bagging and dedicated solid waste streams.[2][3][4][1]
Combustibility Combustible OrganicIncineration is the required destruction method.[2][4][1]

Pre-Disposal: Segregation & Incompatibility[1][2][4]

The Golden Rule of Chemical Waste: Never consolidate waste based on convenience; consolidate based on chemical compatibility.[1]

For Ethyl 3-amino-4-morpholinobenzoate, the presence of the basic morpholine nitrogen and the aniline-like amino group creates specific incompatibility risks.[2][3][4][1]

  • Strictly Prohibited Mixtures:

    • Strong Acids (Conc.[3][1] HCl, H₂SO₄): Mixing will generate heat and form salts.[3][1] While not explosive, the exotherm can pressurize waste containers.[1]

    • Nitrosating Agents (Nitrites/Nitrous Acid): The primary amino group can react to form unstable diazonium salts; the secondary amine in the morpholine ring (if ring-opened or impure) could theoretically form carcinogenic nitrosamines.[2][3][1] Keep separate from all nitrite waste.

    • Strong Oxidizers (Permanganates, Peroxides): Risk of fire or violent reaction.[3][1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-stock, spilled powder, or excess weighing solids.[2][3][4][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3][1] Glass is acceptable but poses a breakage risk during transport.[3][1]

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.[3][1]

    • Transfer the solid using a disposable spatula.[3][1]

  • Labeling:

    • Affix a hazardous waste label.[3][1]

    • Chemical Name: "Ethyl 3-amino-4-morpholinobenzoate" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".[3][1]

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag (double containment) before placing it in the satellite accumulation drum.

Scenario B: Disposal of Contaminated PPE & Debris

Applicable for: Weigh boats, gloves, paper towels, and bench paper.[3][4][1]

  • Collection: Collect all dry, contaminated debris in a clear 6-mil polyethylene bag.[3][1]

  • Sealing: Goose-neck and tape the bag shut to prevent dust release.[3][1]

  • Consolidation: Place the bag into the lab's dedicated "Solid Hazardous Waste - Debris" drum.

    • Note: Ensure the drum is rated for "Hazardous Debris" and not "Regular Trash."[1]

Scenario C: Disposal of Liquid Solutions (Mother Liquor/Reaction Mixtures)

Applicable for: HPLC waste or reaction solvents containing the compound.[2][3][1]

  • Solvent Assessment: Identify the carrier solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate).[3][1]

  • Segregation:

    • If Halogenated (DCM/Chloroform): Dispose in "Halogenated Organic Waste" carboy.[3][1]

    • If Non-Halogenated (Methanol/Acetone): Dispose in "Non-Halogenated Organic Waste" carboy.[3][1]

  • pH Check: Ensure the waste stream is not acidic (pH < 4).[3][1] If the solution was acidified during workup, neutralize to pH 6-8 before adding to the organic solvent waste drum to prevent container corrosion or gas generation.[1]

Operational Workflow (Decision Tree)

The following diagram visualizes the logical flow for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Ethyl 3-amino-4-morpholinobenzoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath PureSolid Pure Substance? SolidPath->PureSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Debris Contaminated Debris (Gloves, Wipes) PureSolid->Debris No PackSolid Pack in HDPE Jar Label: 'Toxic Solid' PureSolid->PackSolid Yes PackDebris Double Bag (6-mil) Solid Waste Drum Debris->PackDebris Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo DisposalHalo Halogenated Waste Carboy (High BTU Incineration) Halo->DisposalHalo DisposalNonHalo Non-Halogenated Carboy (Fuel Blending/Incineration) NonHalo->DisposalNonHalo

Figure 1: Decision matrix for the segregation and packaging of Ethyl 3-amino-4-morpholinobenzoate waste streams.

Regulatory & Environmental Context

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not explicitly listed on the P-list (Acutely Toxic) or U-list (Toxic).[2][3][1] However, the generator must determine if it exhibits hazardous characteristics.[1]

  • Recommendation: Classify as Non-Regulated Chemical Waste unless mixed with solvents.[3][1]

  • If mixed with solvents: The waste code is determined by the solvent (e.g., D001 for Ignitable, F002/F003 for spent solvents).[3][1]

Destruction Method: Incineration

The ultimate fate of this molecule must be high-temperature incineration.[2][1]

  • Why? The morpholine ring is a stable heterocycle.[3][1] Biological treatment (wastewater plants) is often insufficient to degrade morpholine derivatives fully, leading to aquatic toxicity.[3][1]

  • Mechanism: Incineration at >850°C ensures the complete oxidation of the carbon skeleton and the conversion of the nitrogen content into N₂ or captured NOx.[1]

Emergency Spill Response

If a spill occurs outside of the fume hood:

  • Evacuate the immediate area if dust is airborne.[3][1]

  • PPE: Don nitrile gloves, lab coat, and a fit-tested N95 or P100 respirator.[1]

  • Containment: Cover the spill with damp paper towels to prevent dust generation.[3][1]

  • Cleanup: Scoop the damp material into a waste jar. Wipe the surface with a soap/water solution (morpholine derivatives are generally soluble in alcohols or dilute aqueous acid, but soap/water is safest for initial cleanup).[3][1]

  • Disposal: Label the cleanup debris as hazardous waste (Scenario B).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[3][1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] [Link][2][3][1][5]

  • PubChem. (2023).[3][1] Compound Summary: Morpholine (Analogous Hazard Data). National Library of Medicine.[3][1] [Link]

Sources

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